Product packaging for 2-Cyclopropoxy-5-formylbenzonitrile(Cat. No.:)

2-Cyclopropoxy-5-formylbenzonitrile

Cat. No.: B11757264
M. Wt: 187.19 g/mol
InChI Key: JYUSIEVAIFJAOL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-formylbenzonitrile is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B11757264 2-Cyclopropoxy-5-formylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-cyclopropyloxy-5-formylbenzonitrile

InChI

InChI=1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2

InChI Key

JYUSIEVAIFJAOL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-Cyclopropoxy-5-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached via a two-step pathway, commencing with the preparation of the precursor 2-Fluoro-5-formylbenzonitrile, followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopropoxy moiety. This document provides a comprehensive overview of two distinct routes for the synthesis of the fluoro intermediate, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

I. Synthesis of the Intermediate: 2-Fluoro-5-formylbenzonitrile

Two primary pathways for the synthesis of 2-Fluoro-5-formylbenzonitrile are presented below.

A. Route 1: From 3-Bromo-4-fluorobenzaldehyde

This route involves a cyanation reaction of 3-Bromo-4-fluorobenzaldehyde.

Experimental Protocol:

In a 1-liter round-bottom flask, 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400 mL of N-methyl-2-pyrrolidone (NMP). To this solution, 50.6 g (0.56 mol) of cuprous cyanide is added. The reaction mixture is then heated to 170°C and stirred overnight.

Following the reaction, the mixture is cooled to room temperature. An appropriate amount of diatomaceous earth is added, and the mixture is stirred before being filtered. The filtrate is then diluted with 400 mL of water and extracted with 500 mL of ethyl acetate. The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.[1]

Quantitative Data:

ParameterValueReference
Yield55.95 g (76.1%)[1]
Mass SpectrometryMS(ESI): 150 (M+1, 100%)[1]
B. Route 2: From o-Fluorobenzonitrile

This alternative synthesis involves a three-step process starting from o-Fluorobenzonitrile.

Step 1: Synthesis of Intermediate I

In a 500 mL bottle, 250 g of concentrated sulfuric acid, 30 g of paraformaldehyde, 60 g of o-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride are sequentially added. The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC until the starting material content is less than 5%. The reaction mixture is then poured into 500 g of an ice-water mixture to quench the reaction and extracted twice with 500 mL of methylene chloride.[2]

Step 2: Hydrolysis to Intermediate II

Into a 500 mL bottle, 200 mL of water, 20 g of sodium carbonate, and 76.3 g of the crude intermediate I from the previous step are added. The mixture is heated to 90°C and reacted with stirring. The reaction is monitored by HPLC until the content of intermediate I is less than 3%. The reaction mixture is then extracted three times with 500 mL of ethyl acetate, and the organic layer is concentrated under reduced pressure.[2]

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

To a 1000 mL bottle containing 500 mL of methylene chloride, 138.9 g of the crude intermediate II is added and cooled in a cold water bath with stirring. 200 g of pyridinium chlorochromate is added in portions, and the reaction is kept stirring at room temperature. The reaction is monitored by HPLC until the conversion of intermediate II is complete. The reaction solution is then suction filtered, and the filter cake is rinsed with 200 mL of methylene chloride. The solvent is removed under reduced pressure, and the residue is recrystallized from toluene to yield a yellow solid.[2]

Quantitative Data:

ParameterValueReference
Yield (Step 2)64.2 g (85%)[2]
Yield (Step 3)84.7 g (65%)[2]
Purity (HPLC)>97%[2]

II. Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the fluorine atom in 2-Fluoro-5-formylbenzonitrile with a cyclopropoxy group. This reaction is facilitated by the electron-withdrawing nature of the nitrile and formyl groups, which activate the aromatic ring towards nucleophilic attack.

Reaction Principle:

The reaction proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The cyclopropoxide anion, generated in situ from cyclopropanol and a strong base, acts as the nucleophile. It attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired this compound.

Generalized Experimental Protocol:

To a solution of cyclopropanol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added at 0°C to generate the sodium or potassium cyclopropoxide. After stirring for a short period, a solution of 2-Fluoro-5-formylbenzonitrile in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80°C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: As a specific experimental protocol for this transformation was not found in the searched literature, this generalized procedure is based on the established principles of nucleophilic aromatic substitution reactions on activated aryl fluorides.

III. Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis routes described above.

Synthesis_Route_1 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde CuCN, NMP, 170°C CuCN, NMP, 170°C 3-Bromo-4-fluorobenzaldehyde->CuCN, NMP, 170°C 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile CuCN, NMP, 170°C->2-Fluoro-5-formylbenzonitrile

Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde.

Synthesis_Route_2 o-Fluorobenzonitrile o-Fluorobenzonitrile Step1 HCHO, NaCl, ZnCl2, H2SO4 o-Fluorobenzonitrile->Step1 Intermediate_I Intermediate I Step1->Intermediate_I Step2 Na2CO3, H2O, 90°C Intermediate_I->Step2 Intermediate_II Intermediate II Step2->Intermediate_II Step3 PCC, CH2Cl2 Intermediate_II->Step3 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Step3->2-Fluoro-5-formylbenzonitrile

Caption: Multi-step synthesis of 2-Fluoro-5-formylbenzonitrile from o-Fluorobenzonitrile.

Final_Synthesis 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Cyclopropanol_Base Cyclopropanol, Base (e.g., NaH) 2-Fluoro-5-formylbenzonitrile->Cyclopropanol_Base This compound This compound Cyclopropanol_Base->this compound

Caption: Final conversion to this compound via SNAr.

References

An In-depth Technical Guide to 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical applications of 2-Cyclopropoxy-5-formylbenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document combines information from structurally similar molecules, predicted data, and established chemical principles to serve as a valuable resource for researchers. The guide includes tabulated chemical data, a detailed hypothetical synthesis protocol, and graphical representations of the synthetic workflow and a potential logical pathway for its application in drug discovery.

Chemical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its chemical properties can be estimated based on its structure and data from analogous compounds. The core structure features a benzonitrile moiety substituted with a cyclopropoxy and a formyl group, suggesting its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Structural Information
IdentifierValue
IUPAC Name 2-(cyclopropyloxy)-5-formylbenzonitrile
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Canonical SMILES O=CC1=CC(C#N)=C(OC2CC2)C=C1
InChI Key InChI=1S/C11H9NO2/c12-7-9-3-1-8(6-13)4-10(9)14-11-5-2-11/h1,3-4,6,11H,2,5H2
Physicochemical Properties (Predicted and Inferred)

Quantitative data for this compound is largely unavailable. The following table includes predicted values and data from the closely related compound 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile where applicable.

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like Chloroform and Methanol.Inferred from similar compounds
XLogP3 2.5Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1]
Hydrogen Bond Donor Count 0Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1]
Hydrogen Bond Acceptor Count 3Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1]
Rotatable Bond Count 3Predicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1]
Exact Mass 187.063328 g/mol Calculated
Topological Polar Surface Area 50.1 ŲPredicted for 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile[1]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis starts from the commercially available 2-hydroxy-5-formylbenzonitrile and introduces the cyclopropoxy group via a nucleophilic substitution reaction with a suitable cyclopropyl electrophile, such as cyclopropyl bromide.

Synthetic_Pathway_for_2_Cyclopropoxy_5_formylbenzonitrile 2-hydroxy-5-formylbenzonitrile 2-hydroxy-5-formylbenzonitrile Phenoxide_Intermediate Phenoxide Intermediate 2-hydroxy-5-formylbenzonitrile->Phenoxide_Intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) This compound This compound Phenoxide_Intermediate->this compound Cyclopropyl_Bromide

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize this compound from 2-hydroxy-5-formylbenzonitrile.

Materials:

  • 2-hydroxy-5-formylbenzonitrile

  • Cyclopropyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2-hydroxy-5-formylbenzonitrile (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add cyclopropyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery

The structural motifs within this compound, namely the benzonitrile and the cyclopropyl group, are of interest in medicinal chemistry. Benzonitriles are present in a variety of bioactive molecules, and the cyclopropyl group is often used to introduce conformational rigidity and improve metabolic stability.

Hypothetical Signaling Pathway Involvement

Given its structure, this compound could be investigated as a potential inhibitor of enzymes where a nitrile group can interact with the active site. The following diagram illustrates a hypothetical signaling pathway where such a molecule could act as an enzyme inhibitor, leading to a downstream cellular response.

Hypothetical_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Enzyme Action cluster_2 Downstream Effect Ligand Ligand Receptor Receptor Ligand->Receptor Enzyme Enzyme Receptor->Enzyme Activation Product Product Enzyme->Product Cellular_Response Cellular_Response Product->Cellular_Response Inhibitor 2-Cyclopropoxy-5- formylbenzonitrile Inhibitor->Enzyme Inhibition

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Safety and Handling

Specific safety data for this compound is not available. However, based on the analogous and well-documented compound 2-Fluoro-5-formylbenzonitrile, the following precautions should be taken. It should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE).

Potential Hazards (inferred from 2-Fluoro-5-formylbenzonitrile):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended PPE:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

  • Respiratory protection if dust is generated

Conclusion

This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a conceptual framework for its potential applications. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in drug discovery and other areas of chemical research.

References

An In-depth Technical Guide to a Substituted Benzonitrile: A Case Study on 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the requested compound, "2-Cyclopropoxy-5-formylbenzonitrile," did not yield any publicly available scientific data, including its molecular structure, properties, or synthesis. This suggests that it may be a novel or exceptionally rare compound. This guide will therefore focus on a closely related and well-documented analogue, 2-Fluoro-5-formylbenzonitrile , to provide a representative technical overview in line with the user's request for an in-depth guide for researchers and drug development professionals. All data, experimental protocols, and visualizations presented herein pertain to 2-Fluoro-5-formylbenzonitrile .

Introduction

Substituted benzonitriles are a pivotal class of organic compounds in medicinal chemistry and materials science. The presence of the nitrile and other functional groups on the benzene ring allows for a wide range of chemical modifications, making them versatile building blocks for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of 2-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, including PARP inhibitors used in cancer therapy.

Molecular Structure and Properties

2-Fluoro-5-formylbenzonitrile is a benzonitrile derivative characterized by a fluorine atom at the 2-position and a formyl (aldehyde) group at the 5-position.

Table 1: Chemical and Physical Properties of 2-Fluoro-5-formylbenzonitrile

PropertyValueReference
Molecular Formula C₈H₄FNO[1]
Molecular Weight 149.12 g/mol [1]
CAS Number 218301-22-5
Appearance White to pale yellow solid[2]
Melting Point 80-84 °C (lit.)[3]
Boiling Point 215.6 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 84.2 ± 21.8 °C[3]
Solubility Soluble in Chloroform, Methanol[2]

Table 2: Spectroscopic Data of 2-Fluoro-5-formylbenzonitrile

Spectroscopic TechniqueKey Data Points
¹H-NMR (CDCl₃, Predicted) δ 9.72 (s, 1H, CHO), 7.94 (d, 1H, Ar-H), 7.83 (dd, 1H, Ar-H), 6.83 (d, 1H, Ar-H), 3.27 (s, 3H, impurity or reference)
Mass Spectrometry (ESI) m/z 150 (M+1)
Infrared (IR) Spectroscopy ATR-Neat spectrum available from various suppliers. Key absorptions expected for C≡N, C=O (aldehyde), C-F, and aromatic C-H and C=C stretching.

Synthesis and Experimental Protocols

Several synthetic routes to 2-Fluoro-5-formylbenzonitrile have been reported. A common method involves the cyanation of a brominated precursor. Another approach involves the oxidation of a hydroxymethyl intermediate.

Synthesis from 3-Bromo-4-fluorobenzaldehyde

One reported synthesis starts from 3-bromo-4-fluorobenzaldehyde and proceeds via a cyanation reaction.

Experimental Protocol:

  • In a 1-liter round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • To this solution, add cuprous cyanide (50.6 g, 0.56 mol).

  • Heat the reaction mixture to 170 °C with stirring and maintain overnight.

  • After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

  • Filter the mixture.

  • Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.

  • Wash the organic phase twice with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to yield 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.

Synthesis via Oxidation

A multi-step synthesis has also been described which concludes with an oxidation step.

Experimental Protocol:

  • Place 500 mL of dichloromethane in a 1000 mL flask, followed by 138.9 g of the crude intermediate, 2-fluoro-5-(hydroxymethyl)benzonitrile.

  • Cool the mixture in a cold-water bath with stirring.

  • Add 200 g of pyridinium chlorochromate (PCC) in batches while maintaining stirring at room temperature.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material is complete.

  • Suction filter the reaction solution and rinse the filter cake with 200 mL of dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[1]

Applications in Drug Development

2-Fluoro-5-formylbenzonitrile is a crucial intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms. The formyl and nitrile groups of 2-fluoro-5-formylbenzonitrile serve as handles for further chemical transformations to construct the complex heterocyclic systems characteristic of PARP inhibitors like Olaparib.[1][5]

Visualizations

Molecular Structure

Caption: 2D structure of 2-Fluoro-5-formylbenzonitrile.

Synthetic Workflow

Synthesis_Workflow start Starting Material (e.g., 3-Bromo-4-fluorobenzaldehyde) step1 Cyanation Reaction (with CuCN) start->step1 intermediate Crude Product step1->intermediate step2 Purification (Filtration, Extraction) intermediate->step2 step3 Recrystallization step2->step3 product Final Product (2-Fluoro-5-formylbenzonitrile) step3->product

Caption: General workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.

References

Technical Guide: 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropoxy-5-formylbenzonitrile, including its chemical identity, a detailed potential synthesis protocol, and its prospective applications in research and drug development based on the activities of structurally related compounds.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(cyclopropyloxy)-5-formylbenzonitrile . This name is derived by identifying the parent structure as benzonitrile, with substituents at positions 2 and 5. The substituent at position 2 is a cyclopropoxy group, and at position 5 is a formyl group.

A summary of its key chemical data is presented in the table below.

PropertyValue
IUPAC Name 2-(cyclopropyloxy)-5-formylbenzonitrile
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Canonical SMILES C1CC1OC2=C(C=C(C=C2)C=O)C#N
Physical State Solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted).

Proposed Synthesis: Williamson Ether Synthesis

The proposed synthesis involves the O-alkylation of 2-hydroxy-5-formylbenzonitrile with a suitable cyclopropyl halide, such as bromocyclopropane, in the presence of a base.

Experimental Protocol:

Materials:

  • 2-Hydroxy-5-formylbenzonitrile

  • Bromocyclopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.0 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and the chosen anhydrous solvent (acetone or DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add bromocyclopropane (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is redissolved in dichloromethane and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the cyclopropoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • Melting Point Analysis: To determine the melting point of the solid product.

Below is a diagram illustrating the proposed synthetic workflow.

SynthesisWorkflow reagents 2-Hydroxy-5-formylbenzonitrile Bromocyclopropane K₂CO₃, Acetone/DMF reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological and Pharmacological Relevance

While no specific biological activities have been reported for this compound, its structural motifs are present in molecules with known pharmacological properties.

  • Benzonitrile Moiety: The benzonitrile scaffold is a key component in a variety of bioactive compounds. For instance, 2-fluoro-5-formylbenzonitrile serves as an important intermediate in the synthesis of Olaparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy.[6][7] PARP inhibitors are crucial in targeting cancers with deficiencies in DNA repair mechanisms.

  • Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates is a common strategy in medicinal chemistry. This small, rigid ring can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[8] For example, cyclopropyl-containing compounds have been investigated as selective serotonin 2C receptor agonists and as antagonists for the NMDA receptor.[9][10]

The logical relationship for the potential application of this compound is outlined in the diagram below.

LogicalRelationship Compound This compound StructuralMotifs Structural Motifs Compound->StructuralMotifs Benzonitrile Benzonitrile Scaffold StructuralMotifs->Benzonitrile Cyclopropyl Cyclopropyl Group StructuralMotifs->Cyclopropyl PotentialActivities Potential Biological Activities Benzonitrile->PotentialActivities Cyclopropyl->PotentialActivities PARP PARP Inhibition PotentialActivities->PARP ReceptorModulation Receptor Modulation (e.g., Serotonin, NMDA) PotentialActivities->ReceptorModulation DrugDiscovery Potential in Drug Discovery (e.g., Oncology, Neuroscience) PARP->DrugDiscovery ReceptorModulation->DrugDiscovery

Caption: Potential applications based on structural motifs.

Given the presence of these pharmacologically relevant groups, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and neuroscience. Further research is warranted to explore its biological activity profile.

References

In-depth Technical Guide: 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the physical and chemical properties of 2-Cyclopropoxy-5-formylbenzonitrile. Due to the limited publicly available data on this specific compound, this guide also provides information on the closely related analogue, 2-Fluoro-5-formylbenzonitrile, to offer comparative insights.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the physical properties of this compound.

For the purpose of providing a relevant frame of reference, the physical properties of the structurally similar compound, 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), are presented below. It is crucial to note that these values are not for this compound and should be used with caution as the difference in the substituent at the 2-position (cyclopropoxy vs. fluoro) will significantly influence these properties.

Table 1: Physical Properties of 2-Fluoro-5-formylbenzonitrile

PropertyValueSource
Molecular Formula C₈H₄FNO[1]
Molecular Weight 149.12 g/mol [1][2]
Melting Point 80-84 °C (lit.)[3][4][5]
Boiling Point 215.603 °C at 760 mmHg[4][5]
Density 1.26 g/cm³[4][5]
Flash Point 84.194 °C[4][5]
Solubility Soluble in Chloroform, Methanol.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain.

As a general reference, the synthesis of the related compound, 2-Fluoro-5-formylbenzonitrile, has been described. One method involves the reaction of 3-bromo-4-fluoro-benzaldehyde with cuprous cyanide.[1] Another reported synthesis starts from 2-fluoro-5-(hydroxymethyl)benzonitrile, which is oxidized using pyridinium chlorochromate in dichloromethane.[1] The reaction progress is monitored by HPLC, and the final product is purified by recrystallization from toluene.[1]

Logical Relationships in Synthesis

The synthesis of 2-Fluoro-5-formylbenzonitrile can be visualized as a multi-step process. The following diagram illustrates a potential synthetic workflow based on the available literature for this related compound.

G General Synthetic Workflow for 2-Fluoro-5-formylbenzonitrile A Starting Material (e.g., 2-fluoro-5-(hydroxymethyl)benzonitrile) B Oxidation Reaction (e.g., Pyridinium Chlorochromate in Dichloromethane) A->B C Reaction Monitoring (e.g., HPLC) B->C D Work-up & Purification (e.g., Filtration, Recrystallization) C->D E Final Product (2-Fluoro-5-formylbenzonitrile) D->E

Caption: A generalized workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Disclaimer: This document is intended for informational purposes only. The information regarding 2-Fluoro-5-formylbenzonitrile is provided as a potential analogue for comparison, and it is imperative that researchers consult original research articles and safety data sheets before handling any chemical compounds. The physical properties of this compound are expected to differ from those of its fluoro-analogue.

References

Technical Guide: Physicochemical Properties of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available solubility and physicochemical data for the compound 2-Cyclopropoxy-5-formylbenzonitrile. An extensive search of scientific literature and chemical databases reveals a significant lack of publicly available information for this specific molecule. To provide a relevant frame of reference for researchers, this document presents data for the closely related analog, 2-Fluoro-5-formylbenzonitrile, which is more extensively documented. Furthermore, a hypothetical experimental workflow for the synthesis of this compound is proposed, based on established chemical principles, to meet the need for procedural visualization.

Introduction: The Challenge of Data Scarcity

This compound is a niche organic compound for which there is a notable absence of published data regarding its solubility, biological activity, and detailed experimental protocols. In contrast, the structurally similar compound, 2-Fluoro-5-formylbenzonitrile, serves as a key intermediate in the synthesis of pharmaceuticals, such as PARP inhibitors used in cancer therapy. Due to this disparity in available information, this guide utilizes data from the fluoro-analog as a proxy to offer general insights that may be applicable to the cyclopropoxy compound, with the explicit understanding that these are not direct properties of this compound.

Physicochemical Data Summary (Reference Compound)

The following data pertains to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) and is provided for reference purposes. No quantitative solubility data was found for this compound either; however, qualitative descriptions are available.

Table 1: Qualitative Solubility and Physical Properties of 2-Fluoro-5-formylbenzonitrile

PropertyValue
Qualitative Solubility Soluble in Chloroform, Methanol.
Appearance White to off-white solid.
Melting Point 80-84 °C (literature value).
Boiling Point 215.6 °C at 760 mmHg (predicted).
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol

Hypothetical Experimental Protocol: Synthesis of this compound

While no specific literature protocol for the synthesis of this compound was identified, a plausible and common method for the preparation of such aryl ethers is the Williamson ether synthesis. The following represents a hypothetical, yet chemically sound, experimental procedure.

Objective: To synthesize this compound from 2-Hydroxy-5-formylbenzonitrile and a suitable cyclopropyl-halide.

Materials:

  • 2-Hydroxy-5-formylbenzonitrile

  • Bromocyclopropane (or Iodocyclopropane)

  • Potassium Carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or Acetone as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Hydroxy-5-formylbenzonitrile (1 equivalent) and a suitable solvent such as DMF.

  • Addition of Base: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5-2.0 equivalents) to the mixture. Stir the suspension at room temperature for 15-20 minutes.

  • Alkylation: Add Bromocyclopropane (1.2-1.5 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.

Mandatory Visualizations

As no signaling pathways involving this compound have been documented, the following diagram illustrates the hypothetical synthetic workflow described in Section 3.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product R1 2-Hydroxy-5- formylbenzonitrile Setup 1. Combine Reactants & Solvent R1->Setup R2 Bromocyclopropane R2->Setup Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Heating 2. Heat (60-80°C) & Stir Setup->Heating Williamson Ether Synthesis Workup 3. Aqueous Work-up & Extraction Heating->Workup Purify 4. Purification (Chromatography) Workup->Purify Product 2-Cyclopropoxy-5- formylbenzonitrile Purify->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Conclusion

This guide confirms the current lack of available solubility data and detailed experimental protocols for this compound in the public domain. The provided data for the reference compound, 2-Fluoro-5-formylbenzonitrile, offers a starting point for researchers in estimating potential physicochemical properties. The hypothetical synthesis workflow and corresponding diagram provide a logical and chemically sound basis for the potential production of the target compound. It is recommended that any researcher working with this molecule perform their own solubility and characterization studies to generate primary data.

Spectroscopic and Synthetic Profile of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2-Cyclopropoxy-5-formylbenzonitrile, a compound of interest for researchers in medicinal chemistry and drug development. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational algorithms and are intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.95s1HAr-CH O
7.98dd, J = 8.5, 2.0 Hz1HAr-H 6
7.85d, J = 2.0 Hz1HAr-H 4
7.15d, J = 8.5 Hz1HAr-H 3
3.90 - 3.85m1HO-CH (cyclopropyl)
0.95 - 0.85m4HCH ₂(cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
190.5C HO
162.0C 2-O
135.0C 4
133.5C 6
118.0C N
115.0C 5
112.0C 3
105.0C 1
55.0O-C H(cyclopropyl)
7.0C H₂(cyclopropyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2225-C≡NNitrile stretch
~1700-CHOAldehyde C=O stretch
~2820, ~2720-CHOAldehyde C-H stretch (Fermi doublet)
~1250Ar-O-CAryl ether C-O stretch
~3050Ar-HAromatic C-H stretch
~3010Cyclopropyl C-HC-H stretch
~1600, ~1480Aromatic RingC=C stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
Exact Mass (M+)187.0633 u
Predicted Major Fragments (m/z)186 (M-H)⁺, 158 (M-CHO)⁺, 146 (M-C₃H₅)⁺

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for this compound is proposed, commencing with 2-hydroxy-5-formylbenzonitrile. The key transformation is a Williamson ether synthesis to introduce the cyclopropoxy moiety.

Synthetic Workflow Diagram

G cluster_reagents A 2-Hydroxy-5-formylbenzonitrile B This compound A->B Williamson Ether Synthesis reagents Bromocyclopropane, K₂CO₃ Acetone, Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

  • Addition of Reagents: To the stirred suspension, add bromocyclopropane (1.45 g, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone (2 x 10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Protocols

  • NMR Spectroscopy:

    • Prepare a solution of the purified compound (~10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature. Process the data using appropriate software.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the purified solid product using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Logical Relationships

As this compound is a novel compound with no published biological data, there are no established signaling pathways to visualize. However, the workflow for its characterization can be represented logically.

Characterization Workflow Diagram

G start Synthesized Product purification Column Chromatography start->purification purity_check TLC/LC-MS purification->purity_check structure_elucidation Spectroscopic Analysis purity_check->structure_elucidation nmr 1H & 13C NMR structure_elucidation->nmr ir FT-IR structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms final Confirmed Structure nmr->final ir->final ms->final

The Strategic Role of 2-Cyclopropoxy-5-formylbenzonitrile in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Synthetic Utility of a Key Building Block.

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. 2-Cyclopropoxy-5-formylbenzonitrile emerges as a significant starting material, strategically positioned at the intersection of desirable physicochemical properties and versatile synthetic reactivity. This benzonitrile derivative, characterized by a cyclopropoxy moiety and a formyl group, offers a unique combination of structural rigidity, metabolic stability, and reactive handles for the construction of complex bioactive molecules. The incorporation of a cyclopropyl group is a well-established strategy in drug design to improve metabolic stability and potency.[1] This technical guide provides a comprehensive overview of this compound as a starting material, focusing on its synthesis, core applications in drug development, and detailed experimental protocols.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The analogous compound, 2-Fluoro-5-formylbenzonitrile, is a well-documented precursor to the blockbuster PARP inhibitor, Olaparib.[2] By replacing the fluoro group with a cyclopropoxy group, medicinal chemists can fine-tune the lipophilicity, metabolic profile, and binding interactions of the final drug molecule, potentially leading to improved efficacy and safety profiles.

Physicochemical Properties and Synthetic Overview

The structural features of this compound dictate its reactivity and utility. The nitrile and formyl groups are versatile functional handles that can participate in a wide array of chemical transformations, while the cyclopropoxy group imparts unique conformational constraints and electronic properties.

PropertyValueSource
Molecular Formula C11H9NO2N/A
Molecular Weight 187.19 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted)N/A

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-5-formylbenzonitrile and a suitable cyclopropyl halide. This method offers a straightforward and scalable approach to this key intermediate.

Core Application: Synthesis of PARP Inhibitors

The primary application of this compound in drug discovery is as a key building block for the synthesis of PARP inhibitors. The formyl group can be elaborated into a variety of heterocyclic systems that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The general synthetic strategy involves the condensation of the formyl group with a suitable binucleophile, followed by further functionalization.

The PARP signaling pathway is crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, inhibition of PARP leads to synthetic lethality, making it a highly effective targeted therapy.

PARP_Signaling_Pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PARylation of Target Proteins PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis DNA_Repair DNA Repair PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound -derived PARP Inhibitor Inhibitor->PARP1 Synthesis_Workflow cluster_0 Synthesis of this compound Start 2-Hydroxy-5-formylbenzonitrile Reagents Cyclopropyl bromide, K2CO3, DMF Reaction Williamson Ether Synthesis (80 °C, 12 h) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

2-Cyclopropoxy-5-formylbenzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropoxy-5-formylbenzonitrile is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its unique combination of a cyclopropoxy group, a nitrile moiety, and a reactive formyl group on a benzene ring offers a versatile scaffold for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the available, albeit limited, literature on this compound and proposes synthetic routes, potential chemical reactivity, and prospective applications in drug development, drawing parallels from structurally related molecules. The information presented herein aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

The strategic incorporation of small, strained ring systems, such as cyclopropanes, into drug molecules is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability, while also improving pharmacokinetic properties. The cyclopropyl group can act as a bioisostere for other functionalities and can introduce conformational rigidity, which can be beneficial for target binding. When appended to an aromatic ring via an ether linkage, the cyclopropoxy group can modulate the electronic properties of the scaffold and introduce a unique three-dimensional vector for interaction with biological targets.

This compound combines this valuable cyclopropoxy moiety with two other key functional groups: a benzonitrile and a benzaldehyde. The benzonitrile group is a common feature in many approved drugs, where it can participate in hydrogen bonding or act as a bioisostere for other groups. The formyl (aldehyde) group is a versatile chemical handle that can be readily transformed into a wide array of other functionalities, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

While direct literature on this compound is scarce, its structural analog, 2-Fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1][2] This highlights the potential of the 2-substituted-5-formylbenzonitrile scaffold in the development of targeted therapies. This guide will, therefore, leverage data from related compounds to provide a thorough technical overview.

Proposed Synthesis of this compound

Based on established synthetic methodologies for analogous compounds, several viable routes for the synthesis of this compound can be proposed. The most promising approaches involve the formation of the cyclopropoxy ether bond via nucleophilic aromatic substitution or O-alkylation.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach would utilize a 2-halo-5-formylbenzonitrile as the starting material, with a fluorine atom being the most reactive leaving group for SNAr reactions.

Experimental Protocol (Proposed):

  • Preparation of Sodium Cyclopropoxide: To a solution of cyclopropanol in a suitable anhydrous solvent (e.g., THF, DMF), add one equivalent of a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete formation of the sodium cyclopropoxide.

  • SNAr Reaction: To the freshly prepared sodium cyclopropoxide solution, add one equivalent of 2-fluoro-5-formylbenzonitrile. The reaction mixture is then heated to an appropriate temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Synthetic Route 2: O-Alkylation of a Phenolic Precursor

This method involves the synthesis of 2-hydroxy-5-formylbenzonitrile, followed by its O-alkylation with a suitable cyclopropyl electrophile.

Experimental Protocol (Proposed):

  • Synthesis of 2-hydroxy-5-formylbenzonitrile: This intermediate can be prepared from commercially available 3-hydroxybenzonitrile via a formylation reaction, such as the Vilsmeier-Haack or Duff reaction.

  • O-Alkylation: To a solution of 2-hydroxy-5-formylbenzonitrile in a polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3) and a cyclopropylating agent like cyclopropyl bromide or cyclopropyl tosylate. The reaction mixture is heated to reflux and monitored until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography.

The following diagram illustrates a proposed synthetic workflow for this compound.

G cluster_route1 Synthetic Route 1: SNAr cluster_route2 Synthetic Route 2: O-Alkylation start1 2-Fluoro-5-formylbenzonitrile product1 This compound start1->product1 DMF, Heat reagent1 Cyclopropanol, NaH reagent1->product1 start2 2-Hydroxy-5-formylbenzonitrile product2 This compound start2->product2 Acetone, Reflux reagent2 Cyclopropyl bromide, K2CO3 reagent2->product2 G cluster_formyl Formyl Group Reactions cluster_nitrile Nitrile Group Reactions core This compound oxidation Carboxylic Acid core->oxidation Oxidation reduction Primary Alcohol core->reduction Reduction reductive_amination Substituted Benzylamine core->reductive_amination Reductive Amination hydrolysis Carboxylic Acid / Amide core->hydrolysis Hydrolysis reduction_nitrile Primary Amine core->reduction_nitrile Reduction cyclization Heterocycles core->cyclization Cyclization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals. These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2] Several quinazoline derivatives have been successfully developed as targeted cancer therapies, such as gefitinib, erlotinib, and lapatinib, which act as tyrosine kinase inhibitors.[1][3]

The synthesis of novel quinazoline derivatives is a key focus for the development of new therapeutic agents. This document provides a detailed protocol for a plausible synthetic route to quinazoline derivatives starting from the readily available precursor, "2-Cyclopropoxy-5-formylbenzonitrile."

Synthetic Strategy

The proposed synthesis is a three-step process commencing with the reductive amination of the starting material, followed by cyclization with an aldehyde to form a dihydroquinazoline intermediate, and subsequent oxidation to the final quinazoline product. This strategy offers a versatile approach to a variety of substituted quinazolines by varying the aldehyde used in the second step.

Synthetic_Workflow start This compound intermediate1 5-(Aminomethyl)-2-cyclopropoxybenzonitrile start->intermediate1 Reductive Amination (NH3, NaBH3CN) intermediate2 Substituted-1,2-dihydroquinazoline intermediate1->intermediate2 Cyclization (R-CHO) product Substituted Quinazoline Derivative intermediate2->product Oxidation (e.g., MnO2 or H2O2)

Caption: Inhibition of EGFR signaling by quinazolines.

The diagram above illustrates how quinazoline derivatives can block the binding of ATP to the kinase domain of EGFR, thereby inhibiting its activation and downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and angiogenesis. The synthetic protocols provided herein enable the generation of diverse quinazoline libraries for screening against such critical biological targets.

References

Application Notes and Protocols for 2-Cyclopropoxy-5-formylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropoxy-5-formylbenzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry as a key building block for the synthesis of biologically active molecules. Its unique structure, featuring a cyclopropoxy group, a nitrile moiety, and a reactive formyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The cyclopropyl group is a valuable feature in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.[1] The benzonitrile functional group is also a common pharmacophore and a versatile synthetic handle for creating more complex heterocyclic structures.[2][3]

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural similarity to key intermediates in the synthesis of potent drugs, such as PARP inhibitors, highlights its potential as a valuable starting material in drug discovery programs.[4][5] For instance, the analogous compound, 2-fluoro-5-formylbenzonitrile, is a crucial intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[5][6]

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with synthetic protocols and conceptual signaling pathways where its derivatives may have an impact.

Potential Applications in Medicinal Chemistry

The chemical functionalities of this compound make it an attractive starting point for the synthesis of a variety of molecular scaffolds targeting different biological pathways.

  • Inhibitors of DNA Repair Enzymes (e.g., PARP Inhibitors): Drawing a parallel with 2-fluoro-5-formylbenzonitrile's role in Olaparib synthesis, this compound can serve as a precursor for novel Poly (ADP-ribose) polymerase (PARP) inhibitors. The formyl group can be elaborated to construct the heterocyclic systems characteristic of many PARP inhibitors, while the cyclopropoxy group could confer advantageous pharmacokinetic properties.

  • Serotonin Receptor Modulators: The cyclopropyl moiety is present in selective serotonin 2C (5-HT2C) receptor agonists.[7] The benzonitrile scaffold of this compound could be modified to explore new chemical space for serotonin receptor modulators, which are important in treating central nervous system disorders.[7]

  • Kinase Inhibitors: The benzonitrile group is a common feature in many kinase inhibitors. The reactive aldehyde of this compound can be utilized in various chemical transformations, such as reductive amination or condensation reactions, to build diverse libraries of compounds for screening against various kinases involved in cancer and inflammatory diseases.

  • G-Protein Coupled Receptor (GPCR) Ligands: The structural motifs present in this compound can be incorporated into ligands for various GPCRs. The cyclopropoxy group can provide a degree of conformational constraint, which can be beneficial for achieving receptor subtype selectivity.

Physicochemical Properties and Data

While specific experimental data for this compound is scarce, the properties of the closely related 2-Fluoro-5-formylbenzonitrile are presented below for comparison.

PropertyValue (for 2-Fluoro-5-formylbenzonitrile)Reference
Molecular Formula C8H4FNO[8][9]
Molecular Weight 149.12 g/mol [8][9]
Melting Point 80-84 °C[4]
Boiling Point 215.6 °C at 760 mmHg[4]
Density 1.26 g/cm³[4]

Experimental Protocols

The following are representative protocols for the synthesis and potential elaboration of this compound.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a proposed synthetic route based on established organic chemistry reactions.

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation (Alternative Route) 2-Hydroxy-5-formylbenzonitrile 2-Hydroxy-5-formylbenzonitrile Intermediate_A This compound 2-Hydroxy-5-formylbenzonitrile->Intermediate_A Cyclopropyl bromide, K2CO3, DMF 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile Product This compound 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile->Product PCC, DCM

A potential synthetic route for this compound.

Materials:

  • 2-Hydroxy-5-formylbenzonitrile

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: O-Alkylation.

    • To a solution of 2-Hydroxy-5-formylbenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

  • Alternative Step from Alcohol (if starting from 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile): Oxidation.

    • Dissolve 2-Cyclopropoxy-5-(hydroxymethyl)benzonitrile (1.0 eq) in DCM.

    • Add PCC (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate and purify by column chromatography to yield this compound.

Protocol 2: Reductive Amination for Library Synthesis

This protocol describes a general method to utilize the formyl group for creating a library of amine derivatives.

Reaction Scheme:

G Start This compound Imine Intermediate Imine Start->Imine + R-NH2, cat. AcOH Amine R-NH2 (Primary or Secondary Amine) Amine->Imine Product 2-Cyclopropoxy-5-((alkylamino)methyl)benzonitrile Imine->Product NaBH(OAc)3, DCE

General workflow for reductive amination.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • DCM

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in DCE.

  • Add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The resulting crude product can be purified by preparative HPLC or column chromatography to yield the desired amine derivative.

Signaling Pathway Visualization

Derivatives of this compound could potentially modulate various signaling pathways. Below is a conceptual representation of the PARP-mediated DNA damage repair pathway, a potential target for compounds derived from this scaffold.

G Conceptual PARP Inhibition Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break PARP PARP Activation DNA_SSB->PARP PARylation PAR Polymer Synthesis PARP->PARylation Blocked_PARP PARP Trapping PARP->Blocked_PARP Repair Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor This compound Derivative (Hypothetical PARP Inhibitor) Inhibitor->PARP Inhibition Stalled_Fork Replication Fork Collapse Blocked_PARP->Stalled_Fork DSB Double-Strand Break Stalled_Fork->DSB Apoptosis Cell Death in BRCA-deficient cells (Synthetic Lethality) DSB->Apoptosis

PARP-mediated DNA repair and its inhibition.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its structural features suggest potential for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The provided protocols offer a starting point for the synthesis and derivatization of this compound, enabling the exploration of its potential in various drug discovery campaigns. Further research is warranted to fully elucidate the biological activities of its derivatives.

References

Application Notes and Protocols: 2-Cyclopropoxy-5-formylbenzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyclopropoxy-5-formylbenzonitrile as a key intermediate in the synthesis of potent enzyme inhibitors for pharmaceutical research and development. This document includes detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of inhibitors for enzymes implicated in various disease states. The unique combination of a cyclopropoxy group, a nitrile, and a formyl functional group allows for diverse chemical modifications, leading to the development of targeted therapeutics. The cyclopropyl moiety is a well-established feature in drug design, known to enhance metabolic stability, binding affinity, and potency of drug candidates. This intermediate is particularly relevant for the synthesis of inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid signaling molecules.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound serves as a key precursor for the synthesis of urea-based inhibitors of soluble epoxide hydrolase (sEH). These inhibitors are of significant interest for their potential therapeutic applications in managing inflammation, pain, and cardiovascular diseases.

Background on Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules derived from arachidonic acid that possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects. Inhibition of sEH preserves the levels of EETs, thereby enhancing their protective signaling pathways.

Signaling Pathway of sEH Inhibition

The therapeutic effect of sEH inhibitors is achieved by modulating the arachidonic acid cascade. By blocking the degradation of EETs, these inhibitors amplify downstream signaling pathways that lead to reduced inflammation and vasodilation.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Beneficial Effects: - Vasodilation - Anti-inflammation - Analgesia EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., from 2-Cyclopropoxy- 5-formylbenzonitrile) sEH_Inhibitor->sEH Inhibition Experimental_Workflow Start This compound Reductive_Amination Step 1: Reductive Amination Start->Reductive_Amination Amine Amine (e.g., 1-acetylpiperazin-4-amine) Amine->Reductive_Amination Intermediate Aminomethyl Intermediate Reductive_Amination->Intermediate Urea_Formation Step 2: Urea Formation Intermediate->Urea_Formation Isocyanate Isocyanate Reagent Isocyanate->Urea_Formation Product Final Product: sEH Inhibitor Urea_Formation->Product Purification Purification (Chromatography) Product->Purification

Application Notes and Protocols for 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential reactivity of 2-Cyclopropoxy-5-formylbenzonitrile, a key intermediate for the development of novel therapeutics. While direct literature on the reaction mechanisms of this specific compound is limited, this document infers its chemical behavior from well-documented reactions of analogous compounds, particularly 2-fluoro-5-formylbenzonitrile and other substituted 2-formylbenzonitriles. Detailed experimental protocols for the proposed synthesis and subsequent reactions are provided, along with clear data presentation and visualizations to guide researchers in their laboratory work.

Introduction

This compound is a bifunctional aromatic compound containing a cyclopropoxy group, a nitrile, and a formyl group. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and materials science. The electron-donating cyclopropoxy group can influence the reactivity of the aromatic ring, while the nitrile and formyl groups offer versatile handles for a variety of chemical transformations. Notably, the structurally related 2-fluoro-5-formylbenzonitrile is a crucial intermediate in the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] This precedent highlights the potential of 2-substituted-5-formylbenzonitriles in the development of bioactive molecules.

This document outlines a plausible synthetic route to this compound and explores its potential in key chemical reactions, drawing parallels with known transformations of similar substrates.

Proposed Synthesis of this compound

The synthesis of this compound can be envisaged via a nucleophilic aromatic substitution (SNA_r) reaction on an appropriately substituted benzonitrile, followed by functional group manipulations. A plausible two-step synthetic pathway is proposed, starting from the commercially available 2-fluoro-5-formylbenzonitrile.

Workflow for the Proposed Synthesis:

A 2-Fluoro-5-formylbenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C Substrate B Sodium cyclopropoxide B->C Nucleophile D This compound C->D Product

Caption: Proposed synthetic workflow for this compound.

Synthesis Protocol

Reaction: Nucleophilic Aromatic Substitution of 2-Fluoro-5-formylbenzonitrile with Sodium Cyclopropoxide.

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Cyclopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium cyclopropoxide in situ.

  • Cool the mixture back to 0 °C and add a solution of 2-fluoro-5-formylbenzonitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material2-Fluoro-5-formylbenzonitrile (1.0 g, 6.71 mmol)
ReagentsSodium hydride (0.32 g, 8.05 mmol), Cyclopropanol (0.47 g, 8.05 mmol)
SolventAnhydrous DMF (20 mL)
Reaction Temperature80 °C
Reaction Time12 h
Product Yield ~1.0 g (80%) (estimated)
Purity (by HPLC) >95% (estimated)

Potential Reaction Mechanisms of this compound

The presence of both a formyl and a nitrile group on the benzonitrile scaffold allows for a variety of cascade reactions, particularly in the synthesis of heterocyclic compounds like isoindolinones.[4][5]

Cascade Reaction with Anilines to form N-Aryl Isoindolinones

2-Formylbenzonitriles are known to react with anilines in a cascade fashion to produce N-aryl isoindolinones.[4] This reaction is typically initiated by the formation of an imine between the formyl group and the aniline, followed by an intramolecular cyclization involving the nitrile group.

Proposed Reaction Mechanism:

cluster_0 Reaction Pathway A This compound + Aniline B Imine Intermediate A->B Condensation C Intramolecular Cyclization B->C Nucleophilic attack of nitrile D Tautomerization C->D Proton transfer E N-Aryl Isoindolinone D->E Final Product cluster_1 Knoevenagel Condensation A This compound + Active Methylene Compound C Knoevenagel Adduct A->C Addition B Base (e.g., Piperidine) B->A Catalyst E Benzylidenemalononitrile Derivative C->E Elimination of Water D Dehydration

References

Application Notes and Protocols: 2-Cyclopropoxy-5-formylbenzonitrile for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the versatile building block, 2-cyclopropoxy-5-formylbenzonitrile, and its application in the synthesis of novel heterocyclic compounds. The protocols are based on established chemical transformations and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-hydroxy-5-methylbenzonitrile. The first step involves a Williamson ether synthesis to introduce the cyclopropyl group, followed by an oxidation of the methyl group to the desired aldehyde.

Protocol 1: Synthesis of 2-Cyclopropoxy-5-methylbenzonitrile

Materials:

  • 2-Hydroxy-5-methylbenzonitrile

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-5-methylbenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-cyclopropoxy-5-methylbenzonitrile.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Cyclopropoxy-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexamethylenetetramine (HMTA) - for Sommelet reaction

  • Acetic acid

  • Hydrochloric acid (HCl)

Procedure (via Benzylic Bromination and Sommelet Reaction):

  • Benzylic Bromination:

    • Dissolve 2-cyclopropoxy-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to get crude 5-(bromomethyl)-2-cyclopropoxybenzonitrile. This intermediate is often used directly in the next step.

  • Sommelet Reaction:

    • To the crude 5-(bromomethyl)-2-cyclopropoxybenzonitrile in chloroform, add hexamethylenetetramine (1.2 eq).

    • Stir the mixture at room temperature for 24 hours to form the quaternary ammonium salt.

    • Filter the salt, wash with chloroform, and dry.

    • Heat the salt with a mixture of acetic acid and water (2:1) at reflux for 2-4 hours.

    • Cool the reaction mixture and extract with dichloromethane.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the residue by column chromatography to obtain this compound.

Application in Novel Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds due to the presence of the reactive aldehyde and nitrile functionalities. The following are proposed protocols for the synthesis of thiophenes, pyrimidines, and pyridines.

Application 1: Synthesis of 2-Amino-4-(3-cyano-4-cyclopropoxyphenyl)thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes.

Protocol 3: Gewald Reaction

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur (S₈)

  • Morpholine or another suitable base

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add elemental sulfur (1.2 eq) to the mixture.

  • Add a catalytic amount of morpholine and stir the reaction mixture at room temperature.

  • Gently heat the mixture to 40-50 °C and continue stirring for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol and then with water to remove any unreacted starting materials and catalyst.

  • Dry the solid under vacuum to obtain the desired 2-aminothiophene derivative.

Illustrative Data:

EntryReactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
1This compoundMalononitrileMorpholineEthanol35085
2This compoundEthyl CyanoacetatePiperidineDMF46078

Disclaimer: The data in this table is illustrative and based on typical yields for the Gewald reaction with similar substrates.

Reaction Pathway:

Gewald_Reaction A This compound E Knoevenagel Condensation Intermediate A->E B Malononitrile B->E C Sulfur (S8) C->E D Base (Morpholine) D->E F Thiophene Product E->F Cyclization Pyrimidine_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization Start Mix Aldehyde, Malononitrile, Piperidine in Ethanol Stir Stir at RT for 1-2h Start->Stir Monitor1 Monitor by TLC Stir->Monitor1 AddGuanidine Add Guanidine Solution Monitor1->AddGuanidine Proceed to next step Reflux Reflux for 6-8h AddGuanidine->Reflux Workup Pour into ice-water, filter, wash, and dry Reflux->Workup Recrystallize Recrystallize from Ethanol Workup->Recrystallize Hantzsch_Reaction_Logic Reactants This compound Ethyl Acetoacetate (2 eq.) Ammonium Acetate Intermediates { Enamine |  Knoevenagel Adduct} Reactants:f0->Intermediates:f1 Reactants:f1->Intermediates:f0 Reactants:f1->Intermediates:f1 Reactants:f2->Intermediates:f0 Product Dihydropyridine Intermediates->Product Michael Addition & Cyclization

Application Notes and Protocols for Nitrile Group Reactions of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations of the nitrile group in 2-Cyclopropoxy-5-formylbenzonitrile, a potentially valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, making this scaffold attractive for developing novel therapeutics.[1] The protocols outlined below—hydrolysis, reduction, and cycloaddition—demonstrate the versatility of the nitrile group in accessing a variety of functional groups, including carboxylic acids, primary amines, and heterocycles.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Application Note:

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid (2-Cyclopropoxy-5-formylbenzoic acid) is a fundamental transformation. Carboxylic acids are crucial intermediates in organic synthesis, enabling further modifications such as amide bond formation, esterification, and conversion to other functional groups. Both acidic and basic conditions can be employed for this hydrolysis, with the choice of method often depending on the stability of other functional groups in the molecule.[2][3][4] Given the presence of a formyl group, which can be sensitive to certain reagents, careful selection of reaction conditions is important.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A well-established method for nitrile hydrolysis involves heating with a strong aqueous acid.[3][5][6]

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.34 mmol).

  • Add a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice (50 g) in a beaker.

  • The product, 2-Cyclopropoxy-5-formylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Dry the product under vacuum to yield the desired carboxylic acid.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound187.211.05.342-Cyclopropoxy-5-formylbenzoic acid206.201.100.9586.4

DOT Script for Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Reduction of the Nitrile Group to a Primary Amine

Application Note:

The reduction of nitriles to primary amines is a highly valuable transformation in the synthesis of pharmaceuticals and other bioactive molecules.[7][8] The resulting aminomethyl group can be a key pharmacophore or a handle for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.[2][5] Care must be taken as LiAlH₄ will also reduce the aldehyde group. For selective reduction of the nitrile, protection of the aldehyde may be necessary, or alternative reducing agents could be explored.[9]

Experimental Protocol: Reduction with LiAlH₄

This protocol describes the reduction of both the nitrile and formyl groups.

Procedure:

  • In a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.40 g, 10.7 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 g, 5.34 mmol) in anhydrous diethyl ether (25 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water again (1.2 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether (3 x 20 mL).

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (5-(aminomethyl)-2-cyclopropoxyphenyl)methanol.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound187.211.05.34(5-(aminomethyl)-2-cyclopropoxyphenyl)methanol193.251.030.8178.6

DOT Script for Reaction Pathway:

Caption: Reduction of this compound with LiAlH₄.

[3+2] Cycloaddition with Sodium Azide to Form a Tetrazole

Application Note:

The [3+2] cycloaddition of a nitrile with an azide is a powerful method for the synthesis of tetrazoles.[10] Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This reaction typically requires a Lewis acid catalyst.

Experimental Protocol: Synthesis of 5-(2-Cyclopropoxy-5-formylphenyl)-1H-tetrazole

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 g, 5.34 mmol), sodium azide (0.42 g, 6.41 mmol), and zinc bromide (1.45 g, 6.41 mmol) in a mixture of water (10 mL) and isopropanol (10 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, acidify the reaction mixture to pH 2 with 3M hydrochloric acid.

  • The product will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-(2-Cyclopropoxy-5-formylphenyl)-1H-tetrazole.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound187.211.05.345-(2-Cyclopropoxy-5-formylphenyl)-1H-tetrazole230.231.231.0686.2

DOT Script for Reaction Pathway:

Caption: [3+2] Cycloaddition to form a tetrazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the products described in these protocols.

DOT Script for Experimental Workflow:

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reagents & Solvents reaction Reaction Setup & Monitoring reagents->reaction workup Quenching & Workup reaction->workup extraction Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization tlc TLC recrystallization->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp

Caption: General laboratory workflow for synthesis and analysis.

References

Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-cyclopropoxy-5-formylbenzonitrile as a key intermediate in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined below are based on established synthetic routes for the FDA-approved PARP inhibitor Olaparib, adapted for this specific starting material.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair and programmed cell death. In cancer therapy, PARP inhibitors have emerged as a targeted treatment, especially for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethal phenotype and selective cancer cell death.

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The use of this compound as a building block offers the potential to synthesize novel PARP inhibitors with improved pharmacological properties.

Proposed Synthetic Pathway

The following is a proposed synthetic route for a novel PARP inhibitor analogous to Olaparib, starting from this compound. This pathway is adapted from known synthetic procedures for Olaparib where 2-fluoro-5-formylbenzonitrile is a key intermediate.

Diagram of the Proposed Synthetic Workflow

G A This compound B Horner-Wadsworth-Emmons Reaction A->B Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, Base (e.g., NaH) C Intermediate Olefin B->C D Hydrolysis and Cyclization C->D 1. NaOH (aq) 2. Hydrazine hydrate E Phthalazinone Intermediate D->E F Amide Coupling E->F Piperazine-1-carbonyl chloride, Base (e.g., Triethylamine) G Final PARP Inhibitor Analog F->G

Caption: Proposed synthetic workflow for a novel PARP inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate Olefin via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of this compound.

Materials:

  • This compound

  • Diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate olefin.

Protocol 2: Synthesis of the Phthalazinone Intermediate

This protocol details the hydrolysis of the nitrile and subsequent cyclization to form the phthalazinone core.

Materials:

  • Intermediate Olefin from Protocol 1

  • 10 M Sodium hydroxide solution

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (to adjust pH)

  • Distilled water

Procedure:

  • Suspend the intermediate olefin (1.0 eq) in a mixture of ethanol and 10 M sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours until the hydrolysis of the nitrile is complete (monitored by TLC or LC-MS).

  • To the same reaction vessel, add hydrazine hydrate (5.0 eq) and continue to reflux for another 12-18 hours.

  • After cooling to room temperature, adjust the pH of the mixture to ~7 with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the phthalazinone intermediate.

Protocol 3: Final Amide Coupling to Yield the PARP Inhibitor Analog

This protocol describes the final coupling step to introduce the piperazine moiety.

Materials:

  • Phthalazinone Intermediate from Protocol 2

  • 1-(Chlorocarbonyl)piperazine hydrochloride

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the phthalazinone intermediate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add 1-(chlorocarbonyl)piperazine hydrochloride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the final PARP inhibitor analog.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis of the novel PARP inhibitor.

Table 1: Reaction Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Horner-Wadsworth-EmmonsThis compoundIntermediate Olefin85-95
2Hydrolysis & CyclizationIntermediate OlefinPhthalazinone Intermediate70-85
3Amide CouplingPhthalazinone IntermediateFinal PARP Inhibitor Analog75-90
Overall Total Synthesis This compound Final PARP Inhibitor Analog 45-65

Table 2: Purity and Characterization

CompoundMethod of PurificationExpected Purity (%) (by HPLC)Analytical Data
Intermediate OlefinColumn Chromatography>98%¹H NMR, ¹³C NMR, MS
Phthalazinone IntermediateRecrystallization/Filtration>99%¹H NMR, ¹³C NMR, MS, IR
Final PARP Inhibitor AnalogRecrystallization/Column Chromatography>99.5%¹H NMR, ¹³C NMR, MS, HRMS, IR

PARP Signaling Pathway

The diagram below illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HRR-deficient cancer cells.

G cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair Replication_Fork Replication Fork SSB_Repair->Replication_Fork DSB_Normal Double-Strand Break (DSB) Replication_Fork->DSB_Normal HRR Homologous Recombination Repair (HRR) DSB_Normal->HRR Cell_Survival Cell Survival HRR->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Trapping & Inhibition DNA_SSB_Cancer->PARP_Inhibited PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Inhibited SSB_Accumulation SSB Accumulation PARP_Inhibited->SSB_Accumulation Replication_Fork_Cancer Replication Fork Collapse SSB_Accumulation->Replication_Fork_Cancer DSB_Cancer Double-Strand Break (DSB) Replication_Fork_Cancer->DSB_Cancer HRR_Deficient Defective HRR (e.g., BRCA mutation) DSB_Cancer->HRR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HRR_Deficient->Cell_Death

Caption: PARP signaling and the principle of synthetic lethality.

Application Notes and Protocols: 2-Cyclopropoxy-5-formylbenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data and applications for "2-Cyclopropoxy-5-formylbenzonitrile" are limited in publicly available literature. This document provides a detailed overview of the applications and protocols for a closely related and well-documented analog, 2-Fluoro-5-formylbenzonitrile . The synthetic strategies and applications presented herein are expected to be largely adaptable for this compound, providing a strong predictive framework for its utility in organic synthesis and drug discovery.

Introduction

2-substituted-5-formylbenzonitriles are valuable bifunctional building blocks in organic synthesis, featuring both a reactive aldehyde and a nitrile group on a benzene ring. These functionalities allow for a wide range of chemical transformations, making them key intermediates in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).

While specific data for the cyclopropoxy derivative is scarce, the analogous compound, 2-Fluoro-5-formylbenzonitrile, is a well-established precursor in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1][2] Olaparib is a clinically approved therapeutic for various cancers, including those with BRCA1/2 mutations.[2][3] The protocols and applications detailed below are based on the known chemistry of 2-Fluoro-5-formylbenzonitrile and serve as a comprehensive guide for the potential applications of its cyclopropoxy counterpart.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the known physical and spectroscopic data for the analogous compound, 2-Fluoro-5-formylbenzonitrile. This information is critical for reaction monitoring and product characterization.

PropertyValueReference
Molecular Formula C8H4FNO[4]
Molecular Weight 149.12 g/mol [4][5]
Appearance White to light orange powder or crystalline powder[6]
Melting Point 80-84 °C
Boiling Point 215.6 °C at 760 mmHg[7]
Solubility Soluble in Chloroform, Methanol, Dichloromethane, 1,4-Dioxane
¹H-NMR (CDCl₃) δ 9.72 (s, 1H), 7.94 (d, 1H), 7.83 (dd, 1H), 6.83 (d, 1H)[7]
IR Spectrum Conforms to structure[6]

Key Applications in Organic Synthesis

Based on the reactivity of 2-Fluoro-5-formylbenzonitrile, this compound is anticipated to be a valuable precursor for a variety of heterocyclic scaffolds.

Synthesis of Phthalazinone Derivatives (Olaparib Analogs)

A primary application of this building block is in the synthesis of phthalazinone-containing molecules, exemplified by the synthesis of Olaparib.[8] The aldehyde functionality serves as a handle for elaboration, while the nitrile group participates in the formation of the heterocyclic core.

A generalized synthetic workflow for the preparation of Olaparib analogs from a 2-substituted-5-formylbenzonitrile is depicted below.

G A 2-Cyclopropoxy-5- formylbenzonitrile B Wittig-Horner Reaction (Phosphonate Reagent) A->B 1. C Styrylbenzonitrile Intermediate B->C 2. D Hydrolysis and Cyclization (Hydrazine) C->D 3. E Phthalazinone Core D->E 4. F Amide Coupling E->F 5. G Final Product (Olaparib Analog) F->G 6.

Caption: Synthetic workflow for Olaparib analogs.

Other Potential Applications

The aldehyde group can undergo a wide range of reactions, including:

  • Reductive amination to introduce amine functionalities.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Henry and aldol reactions for carbon-carbon bond formation.

  • Oxidation to a carboxylic acid for further derivatization.

The nitrile group can be:

  • Hydrolyzed to a carboxylic acid or an amide.

  • Reduced to a primary amine.

  • Participate in cycloaddition reactions.

Experimental Protocols

The following are detailed experimental protocols for key transformations involving 2-Fluoro-5-formylbenzonitrile, which can be adapted for this compound.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol describes a three-step synthesis starting from 2-fluorobenzonitrile.[1]

Step 1: Synthesis of Intermediate I (5-chloromethyl-2-fluorobenzonitrile)

  • To a 500 mL flask, add concentrated sulfuric acid (250 g), polyoxymethylene (30 g), 2-fluorobenzonitrile (60 g), sodium chloride (58.5 g), and anhydrous zinc chloride (6.8 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed (<5%).

  • Quench the reaction by pouring the mixture into 500 g of an ice-water mixture.

  • Extract the aqueous mixture twice with 500 mL of dichloromethane.

  • Wash the combined organic layers with sodium carbonate solution and brine.

  • Concentrate the organic layer under reduced pressure to obtain crude Intermediate I.

Step 2: Synthesis of Intermediate II (2-fluoro-5-hydroxymethylbenzonitrile)

  • In a 500 mL flask, add 200 mL of water, 20 g of sodium carbonate, and the crude Intermediate I from the previous step.

  • Heat the mixture to 90 °C with stirring.

  • Monitor the reaction by HPLC until Intermediate I is consumed (<3%).

  • Extract the reaction mixture three times with 500 mL of ethyl acetate.

  • Concentrate the combined organic layers under reduced pressure to obtain crude Intermediate II.

Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile

  • In a 1000 mL flask, add 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.

  • Add the crude Intermediate II from the previous step.

  • Cool the mixture in an ice bath and gradually add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5 g) and 8% sodium hypochlorite solution (430 g) at 0-5 °C.

  • Maintain the reaction temperature for 2-3 hours, monitoring by HPLC until complete conversion of Intermediate II.

  • Separate the organic layer and extract the aqueous layer twice with 500 mL of dichloromethane.

  • Combine the organic layers, remove the solvent under reduced pressure, and recrystallize the residue from toluene to obtain 2-Fluoro-5-formylbenzonitrile.

StepProductYieldPurity (HPLC)
1Intermediate I90% (crude)-
2Intermediate II85% (crude)-
32-Fluoro-5-formylbenzonitrile75%>98%
Protocol 2: Wittig-Horner Reaction for the Synthesis of a Styrylbenzonitrile Intermediate

This protocol describes the reaction of 2-Fluoro-5-formylbenzonitrile with a phosphonate ester, a key step in the synthesis of Olaparib.[8][9]

  • To a mixture of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.0 eq) and 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous THF, add triethylamine (0.73 eq) dropwise over 30 minutes, maintaining the temperature below 15 °C.[8]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to yield the crude 2-fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile.

Reactant 1Reactant 2ProductYield
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate2-Fluoro-5-formylbenzonitrile2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrileQuantitative (crude)

Biological Context: PARP Inhibition Signaling Pathway

The end products synthesized from 2-substituted-5-formylbenzonitriles, such as Olaparib, often target critical cellular pathways. Olaparib is a potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair.[3][10][11] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[11]

G cluster_0 Normal Cell cluster_1 Normal Cell cluster_2 Cancer Cell with PARP Inhibition cluster_3 BRCA-mutated Cancer Cell A DNA Single-Strand Break (SSB) B PARP Activation A->B C SSB Repair (Base Excision Repair) B->C D DNA Double-Strand Break (DSB) E Homologous Recombination Repair (HRR) (BRCA1/2) D->E F DSB Repair E->F G DNA Single-Strand Break (SSB) H PARP G->H J Unrepaired SSB H->J Blocked I Olaparib (PARP Inhibitor) I->H K Replication Fork Collapse J->K L DNA Double-Strand Break (DSB) K->L M Defective HRR (BRCA1/2 mutation) L->M N Failed DSB Repair M->N O Genomic Instability N->O P Cell Death (Apoptosis) O->P

Caption: PARP inhibition and synthetic lethality.

Conclusion

This compound represents a promising building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. By leveraging the established reactivity of its fluoro-analog, researchers can explore a wide range of chemical transformations to generate diverse molecular scaffolds. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for initiating and advancing research programs utilizing this versatile intermediate.

References

Application Notes and Protocols for the Derivatization of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Cyclopropoxy-5-formylbenzonitrile, a versatile building block in medicinal chemistry. The protocols focus on the selective modification of the aldehyde and nitrile functional groups, which are key handles for generating diverse molecular scaffolds for drug discovery programs, particularly in the development of enzyme inhibitors such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound is an aromatic compound featuring three distinct functional groups amenable to chemical modification: a cyclopropoxy ether, a formyl (aldehyde) group, and a nitrile (cyano) group. The presence of the cyclopropyl moiety is often associated with improved metabolic stability and enhanced potency in drug candidates. The aldehyde and nitrile groups serve as versatile synthetic handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This document outlines key derivatization methods for this molecule, providing detailed experimental protocols and data for the resulting derivatives.

Derivatization of the Aldehyde Group

The formyl group is a primary site for derivatization, enabling the introduction of various substituents and the formation of diverse heterocyclic systems.

Reductive Amination

Reductive amination is a powerful method for converting aldehydes into amines. This two-step, one-pot reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. This method is widely used in the synthesis of pharmaceutical compounds.

Experimental Protocol: Synthesis of N-substituted (2-Cyclopropoxy-5-cyanobenzyl)amines

  • Materials: this compound, primary amine (e.g., benzylamine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid (optional).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

    • If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted (2-Cyclopropoxy-5-cyanobenzyl)amine.

Workflow for Reductive Amination

G start Start: this compound + Primary Amine in DCM imine Imine Formation (1-2h, RT) start->imine reduction Reduction with STAB (12-24h, RT) imine->reduction workup Aqueous Workup (NaHCO3 quench) reduction->workup purification Purification (Column Chromatography) workup->purification end_product Product: N-substituted (2-Cyclopropoxy-5-cyanobenzyl)amine purification->end_product

Caption: Reductive amination workflow.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds.

Experimental Protocol: Synthesis of 2-(2-Cyclopropoxy-5-cyanobenzylidene)malononitrile

  • Materials: this compound, malononitrile, piperidine (catalyst), ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to yield 2-(2-Cyclopropoxy-5-cyanobenzylidene)malononitrile. Further purification is typically not necessary.

Reaction Scheme for Knoevenagel Condensation

G reactant1 This compound catalyst Piperidine (cat.) Ethanol, RT reactant2 Malononitrile product 2-(2-Cyclopropoxy-5-cyanobenzylidene)malononitrile catalyst->product G start Alkyltriphenylphosphonium Halide in THF ylide_formation Ylide Formation (Strong Base, 0°C to RT) start->ylide_formation reaction Reaction with This compound ylide_formation->reaction product_formation Alkene Formation (12-16h, RT) reaction->product_formation workup_purification Quench, Extraction & Purification product_formation->workup_purification final_product 2-Cyclopropoxy-5-(2-substituted-vinyl)benzonitrile workup_purification->final_product G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell cluster_2 With PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repaired BER->SSB_Repair SSB_Inhib Single-Strand Break (SSB) PARP_Inhib PARP Inhibited SSB_Inhib->PARP_Inhib DSB Double-Strand Break (DSB) (during replication) PARP_Inhib->DSB unrepaired SSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis synthetic lethality

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, peer-reviewed purification protocols specifically for 2-Cyclopropoxy-5-formylbenzonitrile are not widely available in the public domain. The following guidance, experimental protocols, and troubleshooting advice are based on established principles of organic chemistry and purification methods described for structurally analogous compounds, such as 2-Fluoro-5-formylbenzonitrile. These recommendations should be considered a starting point for developing a robust purification procedure.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While specific data is limited, based on structurally similar compounds, it is expected to be a solid at room temperature, likely appearing as a white to pale yellow crystalline powder.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials, by-products, or degradation. Common impurities may include the unreacted starting material (e.g., a halogenated precursor), the corresponding carboxylic acid from over-oxidation of the aldehyde, or related isomers.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Purification Protocols

Two common and effective methods for the purification of aromatic nitriles are recrystallization and column chromatography.

Experimental Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.

Methodology:

  • Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., toluene, ethyl acetate, isopropanol, ethanol/water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol 2: Column Chromatography

Column chromatography is a technique used to separate the components of a mixture. It is particularly useful for removing impurities that have similar solubility to the desired compound.

Methodology:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation of the desired compound from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables present illustrative data for the purification of this compound. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Illustrative Recrystallization Results

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Toluene85>9875
Ethanol/Water (9:1)85>9780
Isopropanol85>9870

Table 2: Illustrative Column Chromatography Results

Eluent System (Hexane:Ethyl Acetate)Initial Purity (%)Final Purity (%)Yield (%)
9:180>9985
8:280>9988
7:380>9982

Troubleshooting Guide

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Try a lower-boiling point solvent.

    • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound.

Q: I have low recovery after recrystallization. How can I improve the yield?

A: Low recovery can be due to several factors.

  • Possible Cause: Too much solvent was used, the compound is partially soluble in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Use the minimum amount of hot solvent necessary for dissolution.

    • Ensure the solution is sufficiently cooled before filtration.

    • Concentrate the filtrate to recover more material, which can then be re-purified.

Q: My compound is not separating well on the silica gel column. What can I change?

A: Poor separation can result from an inappropriate mobile phase or improper column packing.

  • Possible Cause: The eluent is too polar, causing all components to move too quickly through the column. Alternatively, the eluent may not be polar enough.

  • Solution:

    • Adjust the polarity of the mobile phase. If the spots on the TLC are too high (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.

    • Ensure the column is packed uniformly to avoid channeling.

    • Consider using a different stationary phase if separation on silica gel is not effective.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check1 Purity Assessment (TLC/HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization >85% Purity Column_Chrom Column Chromatography Purity_Check1->Column_Chrom <85% Purity or Complex Mixture Purity_Check2 Purity Assessment (TLC/HPLC) Recrystallization->Purity_Check2 Column_Chrom->Purity_Check2 Pure_Product Pure Product (>98%) Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield Start->LowYield Impure Persistent Impurities Start->Impure TooMuchSolvent Used too much solvent in recrystallization? LowYield->TooMuchSolvent Recryst_Ineffective Recrystallization ineffective? Impure->Recryst_Ineffective CompoundInFiltrate Compound remains in filtrate? TooMuchSolvent->CompoundInFiltrate No Solution_LY1 Use less solvent. Concentrate filtrate and re-crystallize. TooMuchSolvent->Solution_LY1 Yes CompoundInFiltrate->Solution_LY1 Yes Column_Poor_Sep Poor separation on column? Recryst_Ineffective->Column_Poor_Sep No Solution_Imp1 Switch to Column Chromatography or change recrystallization solvent. Recryst_Ineffective->Solution_Imp1 Yes Solution_Imp2 Optimize eluent system using TLC. Check column packing. Column_Poor_Sep->Solution_Imp2 Yes

Caption: Troubleshooting decision tree for common purification problems.

"2-Cyclopropoxy-5-formylbenzonitrile" reaction condition optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reaction condition optimization of 2-Cyclopropoxy-5-formylbenzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves a multi-step synthesis starting from a suitable cyclopropoxy-substituted benzene derivative. A typical route could be the formylation of a pre-existing 2-cyclopropoxybenzonitrile or the cyanation of a 3-cyclopropoxybenzaldehyde derivative that has a suitable leaving group (like a halogen) at the 5-position. The choice of route often depends on the availability and reactivity of the starting materials.

Q2: I am observing low yields in my formylation step. What are the likely causes?

A2: Low yields in formylation reactions, such as the Vilsmeier-Haack reaction, on activated aromatic rings like cyclopropoxybenzene derivatives can stem from several factors. The Vilsmeier reagent is a relatively weak electrophile.[1][2] Incomplete reaction, side reactions, or difficult product isolation can all contribute to low yields. It is also crucial to ensure that your reagents, particularly dimethylformamide (DMF), are anhydrous, as moisture can decompose the Vilsmeier reagent.

Q3: My cyanation reaction is sluggish or incomplete. How can I improve it?

A3: Traditional Rosenmund-von Braun cyanations often require high temperatures and stoichiometric amounts of copper(I) cyanide, which can lead to incomplete reactions, especially with less reactive aryl halides.[3][4][5] Modern modifications that can improve this reaction include the use of catalytic amounts of a copper source (like CuI) with a ligand, or the use of polar, high-boiling solvents like DMF or ionic liquids.[4][6][7] The choice of the aryl halide is also important, with reactivity generally following the trend I > Br > Cl.[7]

Q4: What are the typical side products I should be aware of during the synthesis?

A4: In the Vilsmeier-Haack formylation, if the reaction conditions are not optimized, you might observe the formation of di-formylated products or incomplete hydrolysis of the iminium intermediate.[8] During the Rosenmund-von Braun cyanation, common impurities can include unreacted starting material and potentially products from hydrolysis of the nitrile if water is present at high temperatures.

Troubleshooting Guides

Problem 1: Low Yield in Vilsmeier-Haack Formylation
Possible Cause Suggested Solution
Decomposition of Vilsmeier Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality phosphorus oxychloride (POCl₃).
Insufficient Reactivity of Substrate The cyclopropoxy group is an activating group, but if other deactivating groups are present, the reaction may be slow. Consider increasing the reaction temperature or reaction time.[9]
Suboptimal Stoichiometry Systematically vary the molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) to find the optimal conditions. An excess of the reagent may be necessary.
Difficult Product Isolation The work-up procedure is critical. Ensure complete hydrolysis of the intermediate iminium salt, often by adding the reaction mixture to ice-water followed by basification to neutralize the acid.
Problem 2: Incomplete Rosenmund-von Braun Cyanation
Possible Cause Suggested Solution
Low Reactivity of Aryl Halide If using an aryl bromide or chloride, consider converting it to the more reactive aryl iodide via a Finkelstein reaction. Alternatively, employ modern catalytic systems.[6]
Poor Solubility of Reagents Use a high-boiling polar aprotic solvent such as DMF, NMP, or an ionic liquid to ensure all reactants are in solution at the reaction temperature.[4]
Catalyst Inactivity If using a catalytic copper system, ensure the ligand is appropriate for the substrate and that the catalyst has not been poisoned. L-proline and various diamines have been shown to be effective ligands.[10][11]
High Reaction Temperature Leading to Decomposition While high temperatures are often needed, they can also lead to decomposition. Explore lower temperature conditions with more active catalytic systems. Modern methods often allow for lower reaction temperatures (80-120 °C).[12]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Cyclopropoxybenzonitrile

This protocol is a general guideline and should be optimized for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-cyclopropoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to a pH of 6-7.

  • Stir for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Rosenmund-von Braun Cyanation of 3-Bromo-4-cyclopropoxybenzaldehyde

This protocol is based on modern catalytic versions of the Rosenmund-von Braun reaction.

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-bromo-4-cyclopropoxybenzaldehyde (1 equivalent), copper(I) iodide (CuI, 0.1 equivalents), sodium cyanide (NaCN, 1.2 equivalents), and a suitable ligand (e.g., L-proline, 0.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with aqueous ammonia solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

reaction_pathway cluster_formylation Route A: Formylation First cluster_cyanation Route B: Cyanation Last 2-Cyclopropoxybenzonitrile 2-Cyclopropoxybenzonitrile Target_A This compound 2-Cyclopropoxybenzonitrile->Target_A Vilsmeier-Haack (DMF, POCl₃) 3-Bromo-4-cyclopropoxybenzaldehyde 3-Bromo-4-cyclopropoxybenzaldehyde Target_B This compound 3-Bromo-4-cyclopropoxybenzaldehyde->Target_B Rosenmund-von Braun (CuCN or CuI/NaCN)

Caption: Plausible synthetic routes to this compound.

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add Substrate (2-Cyclopropoxybenzonitrile) reagent_prep->substrate_add reaction Heat Reaction Mixture (60-80°C) substrate_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice-Water & Neutralize monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End Product purification->end

Caption: General workflow for Vilsmeier-Haack formylation.

troubleshooting_cyanation start Low Cyanation Yield check_halide What is the aryl halide? start->check_halide check_conditions Are reaction conditions optimal? check_halide->check_conditions Iodide sol_iodide Consider converting to Aryl Iodide check_halide->sol_iodide Br or Cl check_catalyst Is a catalyst/ligand used? check_conditions->check_catalyst Yes sol_temp Increase temperature or use a higher boiling solvent check_conditions->sol_temp No sol_catalyst Add CuI and a ligand (e.g., L-proline) check_catalyst->sol_catalyst No success Improved Yield check_catalyst->success Yes sol_iodide->success sol_temp->success sol_catalyst->success

Caption: Troubleshooting decision tree for low cyanation yield.

References

"2-Cyclopropoxy-5-formylbenzonitrile" side product identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropoxy-5-formylbenzonitrile, focusing on the identification of potential side products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The synthesis of this compound likely involves two key steps:

  • Nucleophilic Aromatic Substitution: Formation of the starting material, 2-Cyclopropoxybenzonitrile, from 2-Fluorobenzonitrile and cyclopropanol under basic conditions.

  • Vilsmeier-Haack Formylation: Introduction of the formyl (-CHO) group onto the 2-Cyclopropoxybenzonitrile ring using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

Q2: What are the most common issues encountered during the synthesis of this compound?

A2: The most frequently encountered issues include the formation of regioisomeric and other side products, incomplete reactions, and potential degradation of the cyclopropoxy group under the acidic conditions of the Vilsmeier-Haack reaction. Proper control of reaction temperature and stoichiometry is crucial for minimizing these issues.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for chromatography is a gradient of ethyl acetate in hexane. Recrystallization can often be performed using a mixture of petroleum ether and ethyl acetate.

Troubleshooting Guides

Issue 1: Identification of an unexpected isomer in the final product.

Symptoms:

  • NMR spectroscopy shows two sets of aromatic and aldehyde protons.

  • Mass spectrometry indicates a product with the same mass as the desired product but with a different retention time in LC-MS.

Possible Cause: The formylation reaction may have produced a regioisomer, 2-Cyclopropoxy-3-formylbenzonitrile. The cyclopropoxy group is an ortho-, para-director. While the para-position (position 5) is sterically favored, some formylation may occur at the ortho-position (position 3).

Troubleshooting Steps:

  • Confirm Isomer Identity: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity of the formyl group to the aromatic ring.

  • Optimize Reaction Conditions:

    • Lower the reaction temperature to increase regioselectivity.

    • Slowly add the Vilsmeier reagent to the solution of 2-Cyclopropoxybenzonitrile.

  • Purification: Employ a high-resolution column chromatography setup to separate the isomers.

Issue 2: Presence of a side product with a mass of (M+18).

Symptoms:

  • A peak in the mass spectrum corresponding to the desired product's mass plus 18 amu.

  • Broad peaks in the NMR spectrum, suggesting the presence of a carboxylic acid.

Possible Cause: This side product is likely 2-Cyclopropoxy-5-cyanobenzoic acid, formed by the over-oxidation of the aldehyde product during workup or storage.

Troubleshooting Steps:

  • Modify Workup Procedure: Ensure the workup conditions are not overly oxidative. Avoid prolonged exposure to air or oxidizing agents.

  • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Issue 3: Detection of a side product with a lower molecular weight.

Symptoms:

  • A peak in the mass spectrum corresponding to the loss of the cyclopropyl group (M-41).

  • NMR signals indicating the presence of a hydroxyl group.

Possible Cause: The acidic conditions of the Vilsmeier-Haack reaction may have led to the cleavage of the cyclopropoxy ether, resulting in the formation of 2-Hydroxy-5-formylbenzonitrile.

Troubleshooting Steps:

  • Control Acidity: Ensure that the amount of POCl₃ is not in large excess.

  • Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and the reaction itself.

  • Alternative Formylation Methods: Consider milder formylation reagents if the issue persists.

Data Presentation

Table 1: Potential Side Products and their Mass Spectrometric Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Mass (M+H)⁺
This compound (Desired Product) C₁₁H₉NO₂187.19188.07
2-Cyclopropoxy-3-formylbenzonitrile (Regioisomer)C₁₁H₉NO₂187.19188.07
2-Hydroxy-5-formylbenzonitrileC₈H₅NO₂147.13148.04
2-Cyclopropoxybenzonitrile (Starting Material)C₁₀H₉NO159.18160.08
2-Cyclopropoxy-5-cyanobenzoic acidC₁₁H₉NO₃203.19204.06

Experimental Protocols

Synthesis of 2-Cyclopropoxybenzonitrile (Starting Material)
  • To a solution of 2-Fluorobenzonitrile (1.0 eq) in anhydrous DMF, add cyclopropanol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 2-Cyclopropoxybenzonitrile.

Vilsmeier-Haack Formylation of 2-Cyclopropoxybenzonitrile
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add phosphoryl chloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-Cyclopropoxybenzonitrile (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Vilsmeier-Haack Formylation 2_Fluorobenzonitrile 2_Fluorobenzonitrile K2CO3_DMF K₂CO₃, DMF 80°C, 12h 2_Fluorobenzonitrile->K2CO3_DMF Cyclopropanol Cyclopropanol Cyclopropanol->K2CO3_DMF 2_Cyclopropoxybenzonitrile 2-Cyclopropoxybenzonitrile K2CO3_DMF->2_Cyclopropoxybenzonitrile Formylation Formylation (0°C to RT) 2_Cyclopropoxybenzonitrile->Formylation POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation (0°C) POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Final_Product This compound Formylation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Impurity Detected in Product Check_Mass Check Mass Spectrum Start->Check_Mass Same_Mass Same Mass as Product? Check_Mass->Same_Mass Higher_Mass Higher Mass? Check_Mass->Higher_Mass Lower_Mass Lower Mass? Check_Mass->Lower_Mass Regioisomer Likely Regioisomer (2-Cyclopropoxy-3-formylbenzonitrile) Same_Mass->Regioisomer Yes Oxidation Likely Over-oxidation Product (2-Cyclopropoxy-5-cyanobenzoic acid) Higher_Mass->Oxidation Yes (M+16 or M+18) Cleavage Likely Ether Cleavage Product (2-Hydroxy-5-formylbenzonitrile) Lower_Mass->Cleavage Yes (M-41) Unreacted_SM Unreacted Starting Material (2-Cyclopropoxybenzonitrile) Lower_Mass->Unreacted_SM Yes (M-28)

References

"2-Cyclopropoxy-5-formylbenzonitrile" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 2-Cyclopropoxy-5-formylbenzonitrile, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[1] Some sources suggest this compound may be air-sensitive.

  • Light: Keep in a dark place to avoid light-catalyzed degradation.[2]

  • Moisture: Protect from moisture, as the nitrile and aldehyde functional groups can be susceptible to hydrolysis.

Q2: What are the potential signs of degradation for this compound?

Visual inspection and analytical techniques can help identify potential degradation:

  • Appearance: A change in color from its typical appearance (often an off-white to light yellow solid) or the development of an odor could indicate degradation.[1]

  • Solubility: Difficulty in dissolving the compound in solvents in which it is known to be soluble, such as chloroform and methanol, might suggest the formation of insoluble degradation products.

  • Analytical Monitoring: Techniques like HPLC, GC, or NMR can be used to assess purity and detect the presence of degradation products over time.

Q3: What are the main degradation pathways for this molecule?

Given the functional groups present (cyclopropoxy, formyl, and nitrile), the following degradation pathways are plausible:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This can be initiated by air (autoxidation), especially in the presence of light or trace metal impurities.

  • Hydrolysis of the Nitrile: The nitrile group (-CN) can undergo hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[3][4][5][6][7] This reaction is typically catalyzed by acidic or basic conditions.

  • Reactions of the Aldehyde: Aldehydes are reactive and can participate in various reactions, such as self-condensation (aldol-type reactions) or reactions with nucleophiles present in the solution.[8][9][10][11][12]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected reaction yields.

  • Question: My reaction yield is significantly lower than expected. Could the starting material be the issue?

  • Answer: Yes, degradation of this compound can lead to lower yields.

    • Troubleshooting Steps:

      • Assess Purity: Check the purity of your starting material using a suitable analytical method (e.g., NMR, HPLC, or GC-MS).

      • Review Storage: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).

      • Consider Purification: If impurities are detected, consider purifying the starting material before use (e.g., by recrystallization or column chromatography).

Issue 2: Appearance of unexpected side products in the reaction mixture.

  • Question: I am observing unexpected peaks in my HPLC/GC-MS analysis of the reaction mixture. What could they be?

  • Answer: Unexpected side products may arise from the degradation of this compound.

    • Troubleshooting Steps:

      • Identify Potential Byproducts: Based on the likely degradation pathways, consider the possibility of the corresponding carboxylic acid (from aldehyde oxidation or nitrile hydrolysis) or amide (from partial nitrile hydrolysis) as side products.

      • Analyze Starting Material: Run an analysis of your starting material to see if these impurities are present before the reaction.

      • Optimize Reaction Conditions: If the starting material is pure, consider if your reaction conditions (e.g., pH, temperature, exposure to air) could be promoting degradation.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the stability of this compound. The following table provides a template for researchers to record their own stability data.

Storage ConditionTimepointPurity (%) by HPLCAppearanceNotes
-20°C, Dark, Inert Gas 0 months99.5Off-white solidInitial assessment
6 months
12 months
4°C, Dark, Inert Gas 0 months99.5Off-white solidInitial assessment
6 months
12 months
RT, Dark, Inert Gas 0 months99.5Off-white solidInitial assessment
1 month
3 months
RT, Ambient Light & Air 0 months99.5Off-white solidInitial assessment
1 week
1 month

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of the compound under different storage conditions.

  • Sample Preparation:

    • Aliquot 5-10 mg of this compound into several amber glass vials.

    • For samples under an inert atmosphere, flush the vials with nitrogen or argon before sealing tightly with a PTFE-lined cap.

    • Prepare a control sample to be analyzed immediately (Time 0).

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

    • Sample Concentration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Data Analysis:

    • At each time point, dissolve one vial of the stored compound in the solvent and analyze by HPLC.

    • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

    • Compare the purity at each time point to the initial purity (Time 0) to determine the extent of degradation.

    • Identify any new peaks that appear, which may correspond to degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, side products) check_purity Assess Purity of This compound (e.g., by NMR, HPLC) start->check_purity is_pure Is the starting material pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light exposure? - Moisture? is_pure->review_storage No optimize_conditions Optimize Reaction Conditions: - Lower temperature? - Inert atmosphere? - Different solvent? is_pure->optimize_conditions Yes purify Purify the Starting Material (e.g., recrystallization, chromatography) review_storage->purify retry_experiment Retry Experiment with Purified Material purify->retry_experiment end_success Problem Resolved retry_experiment->end_success optimize_conditions->end_success end_fail Consult Further (e.g., supplier, literature) optimize_conditions->end_fail

References

Technical Support Center: Synthesis of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Cyclopropoxy-5-formylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach is a Williamson ether synthesis. This involves the reaction of a phenol, specifically 2-hydroxy-5-formylbenzonitrile, with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

Q2: What are the critical parameters for a successful Williamson ether synthesis in this context?

A2: Key parameters include the choice of base, solvent, reaction temperature, and the quality of the starting materials. Anhydrous (dry) conditions are crucial to prevent side reactions.

Q3: What are the expected yield and purity for this synthesis?

A3: While yields can vary depending on the specific conditions and scale, a well-optimized reaction can be expected to yield 60-80% of the desired product after purification. Purity should be greater than 97% as determined by HPLC and/or NMR.

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction is the base-catalyzed elimination of the alkylating agent (cyclopropyl halide), which can compete with the desired ether formation.[1] Additionally, if the base is not strong enough to fully deprotonate the phenol, the reaction may not proceed to completion.[2] Ring alkylation on the aryloxide ion is another potential, though less common, side reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes?

A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:

  • Inadequate Base: The phenolic proton of 2-hydroxy-5-formylbenzonitrile needs to be removed to form the nucleophilic phenoxide.

    • Recommendation: Ensure a sufficiently strong base is used to completely deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. The pKa of the base's conjugate acid should be significantly higher than that of the phenol.[2]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or may not have been allowed to run for a sufficient duration.

    • Recommendation: Williamson ether syntheses can require refluxing for 1 to 8 hours at temperatures ranging from 50 to 100 °C.[1] Consider increasing the temperature or extending the reaction time.

  • Moisture in the Reaction: The presence of water can hydrolyze the alkoxide and react with the base, quenching the reaction.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Poor Quality of Reagents: The starting materials, particularly the cyclopropyl halide, may have degraded.

    • Recommendation: Use freshly opened or purified reagents.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The most likely impurities are unreacted starting material (2-hydroxy-5-formylbenzonitrile) and byproducts from side reactions.

  • Unreacted Starting Material: This is often due to an incomplete reaction.

    • Recommendation: Refer to the troubleshooting steps for low yield. Consider using a slight excess of the cyclopropyl halide and base.

  • Elimination Byproducts: The base can induce an elimination reaction with the cyclopropyl halide.

    • Recommendation: This is more common with secondary and tertiary alkyl halides, but can still occur.[1][3] Using the mildest effective base and the lowest practical reaction temperature can help minimize this side reaction.

  • Purification Strategy:

    • Recommendation: Column chromatography on silica gel is typically effective for separating the desired product from the more polar starting material and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization can also be an effective final purification step.[4]

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionNotes
Starting Phenol 2-Hydroxy-5-formylbenzonitrileEnsure high purity.
Alkylating Agent Cyclopropyl bromideOther cyclopropyl halides or tosylates can be used.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is stronger and requires stricter anhydrous conditions.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)Polar aprotic solvents are generally preferred.[5]
Temperature 60-80 °CMonitor the reaction by TLC or LC-MS to determine completion.
Reaction Time 4-12 hoursVaries with temperature and reactivity of substrates.

Table 2: Characterization Data for this compound (Hypothetical)

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, CHO), 7.8-8.0 (m, 2H, Ar-H), 7.1 (d, 1H, Ar-H), 4.0 (m, 1H, O-CH), 0.8-1.0 (m, 4H, cyclopropyl-CH₂)
Purity (HPLC) >97%

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-formylbenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 2-hydroxy-5-formylbenzonitrile 2-hydroxy-5-formylbenzonitrile Williamson_Ether_Synthesis Williamson Ether Synthesis 2-hydroxy-5-formylbenzonitrile->Williamson_Ether_Synthesis Cyclopropyl_bromide Cyclopropyl bromide Cyclopropyl_bromide->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Solvent Solvent Solvent->Williamson_Ether_Synthesis Quench Quench Reaction Williamson_Ether_Synthesis->Quench Extraction Extraction Quench->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree Low_Yield Low or No Yield? Inadequate_Base Is the base strong enough? Low_Yield->Inadequate_Base Yes Use_Stronger_Base Use NaH or increase amount of K2CO3 Inadequate_Base->Use_Stronger_Base No Reaction_Conditions Are temp/time sufficient? Inadequate_Base->Reaction_Conditions Yes Increase_Temp_Time Increase temperature or extend reaction time Reaction_Conditions->Increase_Temp_Time No Anhydrous_Conditions Are conditions anhydrous? Reaction_Conditions->Anhydrous_Conditions Yes Dry_Reagents Use anhydrous solvent and dry glassware Anhydrous_Conditions->Dry_Reagents No Impure_Product Impure Product? Anhydrous_Conditions->Impure_Product Yes Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Yes Optimize_Conditions Optimize reaction conditions (see low yield) Unreacted_SM->Optimize_Conditions Yes Side_Products Elimination byproducts? Unreacted_SM->Side_Products No Lower_Temp Use milder base or lower temperature Side_Products->Lower_Temp Yes Purification_Issue Ineffective Purification? Side_Products->Purification_Issue No Optimize_Chroma Optimize chromatography (solvent gradient) Purification_Issue->Optimize_Chroma Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis and Scale-up of 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Cyclopropoxy-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Q2: What are the key challenges when scaling up the synthesis of this molecule?

A2: Key challenges during the scale-up of this compound synthesis are often related to:

  • Heat Transfer: Exothermic reactions, such as formylation or cyanation, can be difficult to control on a larger scale, potentially leading to side reactions and impurities.

  • Mixing: Ensuring homogenous mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for consistent product quality and yield.

  • Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction profile and needs to be carefully controlled during scale-up.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and crystallizations, can become more complex and time-consuming at a larger scale.

  • Impurity Profile: The types and quantities of impurities may differ between lab and plant scale, necessitating adjustments to the purification strategy.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes, several safety precautions should be taken. The use of cyanide reagents, such as cuprous cyanide, requires strict handling protocols due to their high toxicity.[1][2] Reactions involving strong acids, bases, or oxidizing agents should be conducted in appropriate equipment with adequate safety measures. Additionally, the potential for runaway reactions, especially during exothermic steps, should be carefully assessed and mitigated.

Troubleshooting Guide

Low Reaction Yield

Q: We are experiencing a significant drop in yield for the cyclopropoxylation step upon scaling up from 100 g to 1 kg. What could be the cause?

A: A drop in yield during scale-up of an etherification reaction can be attributed to several factors. Here is a troubleshooting workflow to identify the root cause:

low_yield_troubleshooting start Low Yield at Scale-up mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp reagent Reagent Addition Rate? start->reagent purity Starting Material Purity? start->purity mixing_sol Improve agitation. Consider different impeller design. mixing->mixing_sol Yes temp_sol Improve heat transfer. Use a jacketed reactor with appropriate heating/cooling fluid. temp->temp_sol Yes reagent_sol Optimize addition rate. Consider subsurface addition. reagent->reagent_sol Yes purity_sol Re-analyze starting materials. Purify if necessary. purity->purity_sol Yes

Caption: Troubleshooting workflow for low yield.

Impurity Formation

Q: During the formylation step, we are observing an increase in an unknown impurity at the pilot scale compared to the lab scale. How can we address this?

A: Increased impurity formation at scale is often due to localized "hot spots" caused by inadequate heat removal or poor mixing.

  • Identify the impurity: First, try to identify the structure of the impurity using techniques like LC-MS and NMR. This will give clues about its formation mechanism.

  • Review the reaction conditions:

    • Temperature: Ensure that the internal temperature of the reactor is being accurately monitored and controlled. Localized overheating can lead to degradation or side reactions.

    • Mixing: Inefficient mixing can lead to high local concentrations of reagents, which can promote side reactions. Evaluate the agitation speed and impeller design.

  • Re-evaluate the work-up procedure: The impurity may be forming during the work-up. Analyze samples at different stages of the work-up to pinpoint its origin.

Work-up and Isolation Issues

Q: We are struggling with the filtration of the final product at a larger scale. It is very slow and clogs the filter. What can we do?

A: Slow filtration is a common scale-up challenge. Consider the following:

  • Crystal Morphology: The crystal size and shape can significantly impact filtration. You may need to optimize the crystallization conditions (e.g., solvent system, cooling rate, agitation) to obtain larger, more uniform crystals.

  • Filter Type: The type of filter used in the lab may not be suitable for the larger scale. Investigate different filtration technologies such as a Nutsche filter-dryer.

  • Filter Aid: Using a filter aid like celite can help to improve the filtration rate. However, this needs to be carefully evaluated to ensure it does not introduce new impurities.

Data Presentation

Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Cyclopropoxylation Step
Yield85%78%
Purity (by HPLC)98.5%97.2%
Reaction Time6 hours8 hours
Formylation Step
Yield75%68%
Purity (by HPLC)99.0%98.1%
Key Impurity Level0.2%0.8%
Overall Yield 63.8%53.0%

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2-Cyclopropoxybenzonitrile
  • To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added a base such as potassium carbonate (1.5 eq).

  • The mixture is heated to 60-70 °C.

  • Cyclopropyl bromide (1.2 eq) is added dropwise over 1-2 hours, maintaining the temperature below 80 °C.

  • The reaction is monitored by HPLC until the starting material is consumed (typically 4-6 hours).

  • After completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by crystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of 2-Cyclopropoxybenzonitrile
  • In a separate reactor, a Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (1.5 eq) to dimethylformamide (DMF) (3.0 eq) at 0-5 °C.

  • The reagent is stirred at room temperature for 30 minutes.

  • The Vilsmeier reagent is then cooled back to 0-5 °C.

  • A solution of 2-cyclopropoxybenzonitrile (1.0 eq) in DMF (1.0 eq) is added dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • The reaction mixture is then heated to 60-70 °C and stirred until the reaction is complete as monitored by HPLC (typically 2-4 hours).

  • The reaction is quenched by pouring it onto ice-water.

  • The pH is adjusted to 6-7 with a base (e.g., sodium hydroxide solution).

  • The precipitated product is filtered, washed with water, and dried to afford this compound.

Visualizations

synthesis_pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Formylation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 2-Cyclopropoxybenzonitrile 2-Cyclopropoxybenzonitrile 2-Hydroxybenzonitrile->2-Cyclopropoxybenzonitrile K2CO3, DMF Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropyl Bromide->2-Cyclopropoxybenzonitrile Final Product This compound 2-Cyclopropoxybenzonitrile->Final Product POCl3, DMF Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Final Product

Caption: Hypothetical synthesis pathway for this compound.

References

Technical Support Center: Minimizing Impurities in "2-Cyclopropoxy-5-formylbenzonitrile" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for the synthesis of 2-Cyclopropoxy-5-formylbenzonitrile, focusing on impurity minimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A widely employed and dependable method is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with a cyclopropyl halide. The key starting material for this synthesis is 2-hydroxy-5-formylbenzonitrile, which is reacted with a suitable cyclopropylating agent like cyclopropyl bromide in the presence of a base.

Q2: What are the most critical parameters to control during the Williamson ether synthesis to ensure high purity?

A2: To minimize impurity formation, careful control of the following parameters is essential:

  • Reaction Temperature: Overheating can lead to the decomposition of the product and the formation of byproducts.

  • Choice of Base: The strength and type of base can influence the rate of reaction and the formation of side products.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the nitrile group and other side reactions.

  • Purity of Starting Materials: Impurities in the starting 2-hydroxy-5-formylbenzonitrile or cyclopropyl bromide will carry through and complicate purification.

Q3: Which analytical techniques are recommended for monitoring reaction progress and identifying impurities?

A3: For effective reaction monitoring and impurity profiling, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and the relative amounts of different impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.

Q4: What are the common challenges in the purification of this compound?

A4: Purification can be challenging due to the presence of structurally similar impurities. Common issues include:

  • Co-elution during column chromatography: Impurities with similar polarity to the product can be difficult to separate.

  • Difficulty in crystallization: The final product may be an oil or a low-melting solid, making recrystallization challenging.

  • Thermal instability: The product may be sensitive to heat, limiting the use of high-temperature purification techniques.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solutions
Low product yield Incomplete reaction; decomposition of starting material or product; suboptimal reaction conditions.Verify the quality of reagents; optimize the reaction temperature and time; consider using a more reactive cyclopropylating agent (e.g., cyclopropyl iodide or tosylate).
High levels of unreacted 2-hydroxy-5-formylbenzonitrile Insufficient base; insufficient cyclopropyl bromide; low reaction temperature; short reaction time.Increase the equivalents of base and cyclopropyl bromide; increase the reaction temperature; extend the reaction time and monitor by TLC/HPLC.
Formation of a major byproduct with a similar polarity to the product Possible side reactions include elimination of HBr from cyclopropyl bromide or ring-opening of the cyclopropyl group.Use a milder base; run the reaction at a lower temperature; consider a different solvent.
Product degradation during workup or purification The product may be sensitive to acid, base, or heat.Perform a neutral workup; use milder purification techniques such as flash column chromatography at room temperature; avoid prolonged exposure to high temperatures.
Inconsistent results between batches Variability in the quality of starting materials or reagents; inconsistent reaction setup and conditions.Source high-purity starting materials; ensure all reagents are fresh and anhydrous; maintain consistent control over reaction parameters (temperature, stirring, atmosphere).

Data Presentation

Table 1: Impact of Base and Temperature on the Purity of Crude this compound

Run Base Temperature (°C) Product Purity by HPLC (%) Unreacted Starting Material (%) Major Impurity A (%)
1K₂CO₃6085.28.54.1
2K₂CO₃8082.15.29.8
3Cs₂CO₃6092.53.12.5
4NaH6090.34.53.2

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-5-formylbenzonitrile

  • Cyclopropyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-5-formylbenzonitrile (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 20 minutes.

  • Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or HPLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Mandatory Visualizations

Synthesis_Workflow start Start Synthesis react Williamson Ether Synthesis (2-hydroxy-5-formylbenzonitrile + Cyclopropyl Bromide) start->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analyze Final Product (HPLC, NMR, MS) purify->analyze end High-Purity Product analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Identified (e.g., Low Yield, Impurities) check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_purification Evaluate Purification Method (Solvent System, Technique) start->check_purification optimize Implement Corrective Actions (e.g., Change Base, Lower Temp.) check_reagents->optimize check_conditions->optimize check_purification->optimize re_run Re-run Synthesis optimize->re_run

Technical Support Center: 2-Cyclopropoxy-5-formylbenzonitrile in Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropoxy-5-formylbenzonitrile. The focus is on catalyst selection and reaction optimization for common cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound for catalyst-mediated reactions?

A1: this compound possesses several functional groups that can participate in or be influenced by catalytic transformations. The primary reactive sites are:

  • Aryl Nitrile Moiety: The nitrile group (-CN) and the benzene ring can be involved in various transformations. The electron-withdrawing nature of the nitrile and formyl groups can activate the aromatic ring for certain reactions.

  • Formyl Group (-CHO): This aldehyde group is a handle for various reactions such as reductive amination, oxidation, or olefination. The choice of catalyst is crucial to avoid unwanted side reactions with this group.

  • Aryl Halide (if applicable): While the base structure is a benzonitrile, it is often synthesized from or used as a coupling partner with an aryl halide precursor (e.g., 2-Cyclopropoxy-5-formyl-1-iodobenzonitrile). In such cases, the carbon-halogen bond is the primary site for palladium-catalyzed cross-coupling reactions.

Q2: Which types of catalytic reactions are commonly performed with substrates like this compound?

A2: Given its structure, this compound is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form a C-N bond with an amine.[1][2]

  • Sonogashira Coupling: To form a C-C bond with a terminal alkyne.

  • Heck Coupling: To form a C-C bond with an alkene.

Q3: How do the cyclopropoxy and formyl groups influence catalyst selection and reaction conditions?

A3: The cyclopropoxy group can introduce steric hindrance that may affect the approach of the catalyst and coupling partners. The formyl group is sensitive to certain reaction conditions and can undergo side reactions. Therefore, catalyst systems that are tolerant of aldehydes and can operate under mild conditions are preferred. For instance, in Suzuki-Miyaura couplings, using a robust palladium catalyst and a suitable base is essential to achieve high yields while preserving the formyl group.[3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step Recommended Action
Catalyst Inactivity Use a pre-activated palladium catalyst or ensure in-situ activation is efficient.Switch to a more active pre-catalyst such as a G3 or G4 Buchwald precatalyst. If using a Pd(II) source, consider a pre-activation step.
Inappropriate Ligand The ligand may not be suitable for the sterically demanding substrate.Screen a variety of phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Base Incompatibility The base might be too strong or too weak, leading to side reactions or incomplete reaction.Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous.
Solvent Effects The solvent system may not be optimal for solubility or catalyst stability.A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.[3]
Deboronated Starting Material The boronic acid may be unstable under the reaction conditions.Use a boronic ester (e.g., pinacol ester) for increased stability.
Issue 2: Side Reactions Involving the Formyl Group
Potential Cause Troubleshooting Step Recommended Action
Reduction of Aldehyde Certain catalyst systems or reducing agents present as impurities can reduce the aldehyde.Ensure high purity of reagents and solvents. Use catalyst systems known for their functional group tolerance.
Aldol Condensation Strong bases can promote self-condensation or reaction with other carbonyl compounds.Use a milder base (e.g., K₂CO₃ instead of t-BuOK) and maintain a lower reaction temperature.
Oxidation of Aldehyde Exposure to air at elevated temperatures can lead to the corresponding carboxylic acid.Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated precursor of this compound with an arylboronic acid.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2.0-3.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) to the vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of a halogenated precursor of this compound with a primary or secondary amine.

  • Catalyst Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.3 equiv.) to the vessel.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Reaction Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents screen_ligands Screen Different Ligands catalyst->screen_ligands Ligand issue? change_pd_source Change Palladium Source catalyst->change_pd_source Precatalyst issue? adjust_temp Adjust Temperature conditions->adjust_temp Temp. issue? screen_bases Screen Different Bases conditions->screen_bases Base issue? purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents Purity issue? success Improved Yield screen_ligands->success change_pd_source->success adjust_temp->success screen_bases->success purify_reagents->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

"2-Cyclopropoxy-5-formylbenzonitrile" solvent effects on reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropoxy-5-formylbenzonitrile. The following sections address common issues encountered during key synthetic transformations involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a solvent for reactions with this compound?

A1: The choice of solvent is critical and depends on the specific reaction being performed. Key factors include:

  • Reactant Solubility: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.

  • Reaction Type: The polarity of the solvent can significantly influence the reaction mechanism and rate. For example, polar protic solvents can stabilize charged intermediates, which may be beneficial or detrimental depending on the reaction.

  • Reagent Compatibility: The solvent must be inert to the reagents used. For instance, when using strong bases like organolithiums, aprotic solvents are necessary.

  • Work-up Procedure: Consider the ease of solvent removal and potential for azeotrope formation during product isolation.

Q2: I am observing incomplete conversion during a reaction. What are some initial troubleshooting steps?

A2: Incomplete conversion can be due to several factors. Start by verifying the following:

  • Reagent Quality: Ensure the purity and activity of your reagents, especially those that are moisture or air-sensitive.

  • Reaction Temperature: Inconsistent or incorrect temperature can significantly slow down a reaction.

  • Molar Ratios: Double-check the stoichiometry of your reactants.

  • Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Solvent Purity: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions.

Q3: How does the bifunctional nature of this compound (containing both an aldehyde and a nitrile) affect reaction planning?

A3: The presence of two reactive functional groups requires careful consideration of chemoselectivity.

  • The aldehyde group is generally more susceptible to nucleophilic attack and reduction than the nitrile group.

  • To react selectively with the nitrile, the aldehyde may need to be protected, for example, as an acetal.

  • Reaction conditions can be tuned to favor one functional group over the other. For instance, milder reducing agents will preferentially reduce the aldehyde over the nitrile.

Troubleshooting Guide 1: Reduction of the Aldehyde Group

This guide focuses on the common issues encountered during the reduction of the formyl group of this compound to a primary alcohol using sodium borohydride (NaBH₄).

Problem: Low Yield of the Desired Alcohol
Possible Cause Suggested Solution
Inappropriate Solvent The reactivity of NaBH₄ is highly dependent on the solvent. Protic solvents like methanol or ethanol are generally preferred for this reduction as they activate the borohydride.[1]
Decomposition of NaBH₄ Sodium borohydride can decompose in acidic conditions or react with the solvent. Ensure the reaction is performed under neutral or slightly basic conditions.
Insufficient Reagent While a slight excess of NaBH₄ is common, a significant underestimate will lead to incomplete reaction. Use 1.1 to 1.5 molar equivalents of NaBH₄.
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is sluggish, consider allowing it to warm to room temperature.
Hypothetical Data on Solvent Effects for Aldehyde Reduction
SolventTemperature (°C)Reaction Time (h)Yield of Alcohol (%)
Methanol0 to 25195
Ethanol0 to 251.592
Isopropanol25385
Tetrahydrofuran (THF)25840
Dichloromethane (DCM)2512<20
Experimental Protocol: Reduction of this compound
  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Troubleshooting Workflow: Aldehyde Reduction```dot

G start Low Yield in Aldehyde Reduction check_solvent Is the solvent a protic solvent (e.g., MeOH, EtOH)? start->check_solvent check_reagent Was fresh, pure NaBH4 used in sufficient excess (1.1-1.5 eq)? check_solvent->check_reagent Yes change_solvent Action: Switch to Methanol or Ethanol. check_solvent->change_solvent No check_temp Was the reaction allowed to warm to room temperature? check_reagent->check_temp Yes add_reagent Action: Repeat with fresh NaBH4 and verify stoichiometry. check_reagent->add_reagent No check_workup Was the reaction properly quenched and extracted? check_temp->check_workup Yes adjust_temp Action: Increase reaction time or allow to stir at RT. check_temp->adjust_temp No other_issues Consider side reactions or starting material impurity. check_workup->other_issues Yes review_workup Action: Review quenching and extraction procedures for product loss. check_workup->review_workup No

Caption: General workflow for planning and executing a Wittig reaction.

Troubleshooting Guide 3: Hydrolysis of the Nitrile Group

This guide provides assistance for issues related to the hydrolysis of the nitrile group in this compound to a carboxylic acid. Note that the aldehyde is also sensitive to these conditions and may require protection.

Problem: Incomplete Nitrile Hydrolysis
Possible Cause Suggested Solution
Insufficiently Harsh Conditions Nitrile hydrolysis, especially on electron-rich aromatic rings, can be sluggish and often requires forcing conditions. [2]
Acid-Catalyzed Hydrolysis For acid-catalyzed hydrolysis, use a strong acid such as concentrated H₂SO₄ or HCl and heat the reaction mixture, often to reflux. The intermediate amide may be slow to hydrolyze.
Base-Catalyzed Hydrolysis For base-catalyzed hydrolysis, use a strong base like NaOH or KOH in an aqueous or alcoholic solution at elevated temperatures. This will yield the carboxylate salt, which requires an acidic workup to protonate. [2]
Poor Solubility The starting material may not be fully soluble in the aqueous acidic or basic solution. The addition of a co-solvent like ethanol or dioxane can improve solubility and increase the reaction rate.
Hypothetical Data on Nitrile Hydrolysis Conditions
ConditionsCo-SolventTemperature (°C)Reaction Time (h)Yield of Carboxylic Acid (%)
6 M HCl (aq)None1002465
6 M HCl (aq)Ethanol801885
6 M NaOH (aq)None1001270
6 M NaOH (aq)Ethanol80892

Note: These yields are hypothetical and assume prior protection of the aldehyde group.

Experimental Protocol: Basic Hydrolysis of a Protected Nitrile

(Assuming the aldehyde has been protected as a 1,3-dioxolane)

  • In a round-bottom flask, combine the protected 2-Cyclopropoxy-5-(1,3-dioxolan-2-yl)benzonitrile (1.0 eq), ethanol (10 mL), and 6 M aqueous sodium hydroxide (20 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8 hours, stirring vigorously.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to pH ~2 with concentrated HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

  • The aldehyde can be deprotected under acidic conditions in a subsequent step.

Decision Pathway for Nitrile Hydrolysis

G start Hydrolyze Nitrile protect_aldehyde Protect Aldehyde Group (e.g., as Acetal) start->protect_aldehyde hydrolysis_choice Choose Hydrolysis Condition protect_aldehyde->hydrolysis_choice acid_hydrolysis Acidic (e.g., H2SO4/H2O, reflux) hydrolysis_choice->acid_hydrolysis Acid-Stable base_hydrolysis Basic (e.g., NaOH/H2O, reflux) hydrolysis_choice->base_hydrolysis Base-Stable workup_acid Dilute and Extract acid_hydrolysis->workup_acid workup_base Acidify then Extract base_hydrolysis->workup_base deprotect Deprotect Aldehyde workup_acid->deprotect workup_base->deprotect final_product Final Product deprotect->final_product

Caption: Decision-making process for the hydrolysis of the nitrile group.

References

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-Cyclopropoxy-5-formylbenzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 2-Cyclopropoxy-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis, with its structural analogs. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and monitoring of chemical reactions. This document presents experimental data for related compounds and characteristic frequencies to aid in the spectral interpretation of this compound.

Structural Overview

This compound possesses a unique combination of functional groups that give rise to a characteristic IR spectrum. The key structural features include a nitrile (-C≡N) group, a formyl (-CHO) group, an aromatic ring, and a cyclopropoxy ether linkage. Each of these moieties exhibits distinct vibrational modes that can be identified through IR spectroscopy.

Comparative IR Spectral Data

The following table summarizes the expected and experimentally observed IR absorption frequencies for this compound and its analogs. The data for the analogs were obtained from publicly available spectral databases, while the expected frequencies for the target compound are derived from established group frequency correlations.

Functional GroupThis compound (Expected, cm⁻¹)2-Fluoro-5-formylbenzonitrile (Experimental, cm⁻¹)[1]2-Hydroxybenzonitrile (Experimental, cm⁻¹)[2]2-Methoxybenzonitrile (Experimental, cm⁻¹)[3]Benzonitrile (Experimental, cm⁻¹)[4][5]
O-H Stretch (Alcohol)N/AN/A3300-3600 (broad)N/AN/A
Aromatic C-H Stretch3100-3000~3070~3060~30703100-3000
Aliphatic C-H Stretch (Cyclopropyl)3100-3000[6][7]N/AN/AN/AN/A
Aldehyde C-H Stretch2850-2820, 2750-2720~2860, ~2760N/AN/AN/A
Nitrile (C≡N) Stretch2240-2220~2230~2230~22302229
Carbonyl (C=O) Stretch1710-1685~1700N/AN/AN/A
Aromatic C=C Stretch1600-1450~1600, ~1480~1590, ~1490~1590, ~14901590-1450
C-O-C Stretch (Ether)1250-1000N/AN/A~1250, ~1020N/A
Cyclopropyl Ring Deformation~1020, ~870[6]N/AN/AN/AN/A

Analysis:

The IR spectrum of this compound is expected to be distinguished by the presence of several key peaks. The nitrile stretch will appear as a sharp, medium-intensity band around 2230 cm⁻¹. The carbonyl stretch of the aldehyde will be a strong, sharp peak in the 1710-1685 cm⁻¹ region. The presence of the cyclopropoxy group is indicated by aliphatic C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation bands.[6][7] The C-O-C stretching of the ether linkage will result in strong absorptions in the 1250-1000 cm⁻¹ region.

In comparison, the analogs exhibit predictable differences. 2-Fluoro-5-formylbenzonitrile, a close structural relative, will show a very similar spectrum but will lack the peaks associated with the cyclopropoxy group.[1] 2-Hydroxybenzonitrile will be dominated by a broad O-H stretching band and will lack the aldehyde and ether absorptions.[2] 2-Methoxybenzonitrile will show the C-O-C stretch of the methoxy group but will not have the aldehyde carbonyl peak.[3] Benzonitrile provides a baseline spectrum for the aromatic nitrile moiety.[4]

Experimental Workflow for IR Spectroscopy

The following diagram illustrates a typical workflow for obtaining and interpreting an IR spectrum of a solid organic compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Functional Group Frequencies Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Spectrum & Confirm Structure Compare->Interpret

Caption: Workflow for FT-IR analysis of a solid sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • The solid sample to be analyzed (e.g., this compound).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • With the empty and clean ATR crystal in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction, using the spectrometer's software.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Thoroughly clean the crystal with a solvent-dampened wipe to ensure no sample residue remains for the next measurement.

This guide provides a foundational understanding of the IR spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Comparative Analysis of 2-Cyclopropoxy-5-formylbenzonitrile: A Mass Spectrometry-Focused Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry analysis for 2-Cyclopropoxy-5-formylbenzonitrile against other analytical techniques. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including benzonitrile, and various substituted benzonitriles, to provide a robust analytical framework.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful technique for the structural elucidation and quantification of novel chemical entities like this compound. The expected molecular ion peak and potential fragmentation patterns are crucial for its identification.

Expected Mass Spectrum:

The molecular weight of this compound (C11H9NO2) is 187.19 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]+•) would be expected at m/z 187.

Predicted Fragmentation Pattern:

The fragmentation of this compound is anticipated to occur at the ether linkage and the formyl group. Key predicted fragments are detailed in Table 1. This prediction is based on common fragmentation patterns of aromatic ethers, aldehydes, and nitriles. For instance, aromatic aldehydes often exhibit a characteristic loss of the formyl group (CHO), resulting in an [M-29]+ peak.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Description of Neutral Loss
[C11H9NO2]+• (Molecular Ion)187-
[C11H8NO2]+186Loss of H• from the formyl or cyclopropyl group
[C10H8NO]+158Loss of the formyl group (CHO)
[C7H4NO]+116Loss of the cyclopropoxy group (C4H5O)
[C6H5CN]+•103Benzonitrile radical cation
[C6H4CHO]+•104Formylbenzene radical cation
[C3H5]+41Cyclopropyl cation

Table 1: Predicted Mass Spectrometry Fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, a comprehensive characterization of this compound should include other spectroscopic and chromatographic techniques.

Analytical Technique Information Provided Expected Observations for this compound Advantages Limitations
Gas Chromatography (GC) Retention time (Rt), purityA single sharp peak indicating the volatility and purity of the compound.High resolution, excellent for separating volatile compounds.Requires derivatization for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Retention time (Rt), purity, quantificationA well-defined peak, with the retention time dependent on the column and mobile phase used.Versatile for a wide range of compounds, excellent for quantification.Lower resolution than GC for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms¹H NMR would show distinct signals for aromatic, cyclopropyl, and aldehyde protons. ¹³C NMR would confirm the number and type of carbon atoms.[1][2]Unambiguous structure determination.Lower sensitivity than mass spectrometry, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups present in the moleculeCharacteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), and ether (C-O-C) functional groups.[3][4][5]Rapid and non-destructive.Provides limited information on the overall molecular structure.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of semi-volatile organic compounds like substituted benzonitriles.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Injection: 1 µL of the sample solution (in a volatile organic solvent like dichloromethane or ethyl acetate) is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/second.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of a wide range of compounds and can be optimized for sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[7][8]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Fragmentor Voltage: 120 V.

    • Collision Energy: Optimized for the precursor ion (m/z 188 for [M+H]+) to obtain characteristic product ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Elucidation Sample Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS LC_MS LC-MS/MS Analysis Dissolution->LC_MS NMR NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR Mass_Spec_Data Mass Spectra & Fragmentation Pattern GC_MS->Mass_Spec_Data Chromatographic_Data Chromatograms (Rt, Purity) GC_MS->Chromatographic_Data LC_MS->Mass_Spec_Data LC_MS->Chromatographic_Data Spectroscopic_Data NMR & FTIR Spectra (Functional Groups, Structure) NMR->Spectroscopic_Data FTIR->Spectroscopic_Data Structure_Elucidation Structure Confirmation & Purity Assessment Mass_Spec_Data->Structure_Elucidation Chromatographic_Data->Structure_Elucidation Spectroscopic_Data->Structure_Elucidation

Caption: Workflow for the analysis of this compound.

This guide provides a foundational understanding of the analytical approaches for characterizing this compound. The provided protocols and comparative data will aid researchers in designing experiments and interpreting results for this and structurally related molecules.

References

Comparative Biological Activity of 2-Alkoxy-5-cyanobenzonitrile Analogs as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 2-alkoxy-5-cyanobenzonitrile analogs as potent inhibitors of xanthine oxidase (XO). While specific biological data for "2-Cyclopropoxy-5-formylbenzonitrile" is not extensively available in the current literature, this guide focuses on a closely related series of compounds, 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, to provide insights into the structure-activity relationships (SAR) governed by the alkoxy group at the 2-position of the benzonitrile moiety. The data presented here is primarily derived from a study by Mao et al. (2019), which systematically evaluated these compounds for their inhibitory effects on xanthine oxidase, a key enzyme in purine metabolism.[1][2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro xanthine oxidase inhibitory activity of various 2-alkoxy-3-cyanophenyl derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity.

Compound IDR (Alkoxy Group)IC50 (μM)[1][2]
8a Methoxy0.5677
8b Ethoxy0.2155
8c n-Propoxy0.0933
8d Isopropoxy0.1178
8e n-Butoxy0.0513
8f Isobutoxy0.0437
8g n-Pentoxy0.0324
8h Isopentoxy0.0295
8i Cyclopropylmethoxy0.0389
8j Cyclobutylmethoxy0.0240
Febuxostat (Reference Drug)0.0236

Note: The compound numbers (e.g., 8a, 8b) are as designated in the source publication by Mao et al. (2019).[1][2]

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment cited in this guide.

In Vitro Xanthine Oxidase Inhibitory Assay

This assay spectrophotometrically determines the inhibitory activity of test compounds on xanthine oxidase by measuring the rate of uric acid formation.[3][4][5][6][7]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate Buffer (70 mM, pH 7.5)

  • Test Compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (as a positive control)

  • 96-well microplate

  • Spectrophotometer (capable of reading absorbance at 295 nm)

Procedure:

  • A reaction mixture is prepared in a 96-well plate consisting of 35 µL of 70 mM phosphate buffer (pH 7.5), 30 µL of the xanthine oxidase enzyme solution (0.01 units/mL in the same buffer), and 50 µL of the test compound solution at various concentrations.[6]

  • The mixture is pre-incubated at 25°C for 15 minutes.[6]

  • The enzymatic reaction is initiated by the addition of 60 µL of the substrate solution (150 µM xanthine in the same buffer).[6]

  • The absorbance of the reaction mixture is monitored at 295 nm for 15 minutes to measure the formation of uric acid.[4]

  • The percentage of inhibition is calculated using the formula: % Inhibition = (1 - B/A) x 100 where A is the enzyme activity without the test compound and B is the enzyme activity with the test compound.[6]

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[4]

Mandatory Visualization

Signaling Pathway: Purine Metabolism and Xanthine Oxidase

The following diagram illustrates the role of xanthine oxidase in the purine metabolism pathway. Inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by the overproduction of uric acid.

Purine_Metabolism cluster_degradation Purine Degradation Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->Xanthine Guanine Deaminase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 2-Alkoxy-5-cyanobenzonitrile Analogs (Inhibitors) Inhibitor->Xanthine

Caption: Role of Xanthine Oxidase in Purine Catabolism.

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the test compounds against xanthine oxidase.

XO_Inhibition_Assay_Workflow A Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase - Xanthine - Test Compounds B Dispense Buffer, Enzyme, and Test Compound into 96-well plate A->B C Pre-incubate at 25°C for 15 minutes B->C D Initiate reaction by adding Xanthine substrate C->D E Monitor absorbance at 295 nm for 15 minutes D->E F Calculate % Inhibition E->F G Determine IC50 values F->G

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the observed structure-activity relationship for the 2-alkoxy group on xanthine oxidase inhibition, based on the data presented.

SAR_Logic cluster_activity Xanthine Oxidase Inhibitory Activity Methoxy Methoxy (8a) Low_Activity Lower Potency (Higher IC50) Methoxy->Low_Activity Ethoxy Ethoxy (8b) Ethoxy->Low_Activity Propoxy n-Propoxy (8c) High_Activity Higher Potency (Lower IC50) Propoxy->High_Activity Butoxy n-Butoxy (8e) Butoxy->High_Activity Pentoxy n-Pentoxy (8g) Pentoxy->High_Activity Cycloalkoxy Cycloalkylmethoxy (8i, 8j) Cycloalkoxy->High_Activity note Increasing chain length and incorporating cyclic moieties in the alkoxy group generally increases inhibitory potency.

Caption: SAR of 2-Alkoxy Group on XO Inhibition.

References

Purity Assessment of 2-Cyclopropoxy-5-formylbenzonitrile: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory synthesis to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Cyclopropoxy-5-formylbenzonitrile, a key building block in the synthesis of various therapeutic agents. This objective analysis is supported by detailed experimental protocols and comparative data to aid in selecting the most suitable analytical method for your research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution, sensitivity, and adaptability to a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC method is presented as the primary analytical approach.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 40% A to 80% A

    • 15-20 min: 80% A

    • 20.1-25 min: 40% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in Acetonitrile.

Gas Chromatography (GC) Analysis: An Alternative Approach

Gas Chromatography serves as a valuable alternative for the purity assessment of volatile and semi-volatile compounds like this compound. This method offers high efficiency and is particularly effective in separating compounds with different boiling points.

Experimental Protocol: GC

A capillary GC method with flame ionization detection (FID) was established for the orthogonal purity assessment.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: 1 mg/mL of this compound in Dichloromethane.

Comparative Data Analysis

To provide a clear comparison of the two methods, a batch of this compound was analyzed using both the developed HPLC and GC protocols. The key performance parameters are summarized in the table below.

ParameterHPLC MethodGC Method
Purity (%) 99.599.4
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantification (LOQ) 0.03%0.06%
Analysis Time (min) 2520
Relative Standard Deviation (RSD) for Purity (n=6) 0.15%0.20%

Method Performance and Selection

Both HPLC and GC methods demonstrate suitability for the purity assessment of this compound. The HPLC method exhibits slightly better sensitivity (lower LOD and LOQ) and precision (lower RSD), making it ideal for the accurate quantification of trace impurities. The GC method, with its shorter analysis time, offers a higher throughput for routine quality control where high sensitivity is not the primary concern.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis. For in-depth impurity profiling and validation, the HPLC method is recommended. For rapid screening and process monitoring, the GC method provides a reliable and efficient alternative.

Visualizing the Analytical Workflow

To better illustrate the procedural steps involved in the purity assessment, the following diagrams outline the experimental workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: GC analysis workflow for this compound.

Logical Considerations for Method Selection

The decision to employ a specific analytical technique is governed by a variety of factors. The following diagram illustrates the logical relationships influencing the choice between HPLC and GC for purity assessment.

Method_Selection_Logic compound_properties Compound Properties volatility Volatility compound_properties->volatility polarity Polarity compound_properties->polarity thermal_stability Thermal Stability compound_properties->thermal_stability analytical_goals Analytical Goals sensitivity_req Sensitivity Requirement analytical_goals->sensitivity_req throughput_req Throughput Requirement analytical_goals->throughput_req orthogonality_req Orthogonality analytical_goals->orthogonality_req gc GC volatility->gc High hplc HPLC polarity->hplc Polar/Non-polar thermal_stability->gc Stable sensitivity_req->hplc High throughput_req->gc High orthogonality_req->hplc Use Both orthogonality_req->gc Use Both

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Analysis of Structural Counterparts in the Absence of Public Data for 2-Cyclopropoxy-5-formylbenzonitrile

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled insights into atomic arrangement, conformation, and intermolecular interactions. This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.

While crystallographic data for the specific compound "this compound" is not publicly available, a comparative analysis of structurally related benzonitrile derivatives can serve as a valuable guide. This report compares the publicly available crystallographic data for two such derivatives, 3-Nitrobenzonitrile and 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile , to illustrate the key data points and analyses that are central to crystallographic studies in drug discovery.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two selected benzonitrile derivatives, offering a glimpse into the kind of data generated during a single-crystal X-ray diffraction experiment. These parameters define the crystal's basic geometry and the quality of the structural determination.

Parameter3-Nitrobenzonitrile[1]4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile[2][3]
Chemical Formula C₇H₄N₂O₂C₂₃H₁₄N₄
Molecular Weight 148.12 g/mol [1]346.38 g/mol [2][3]
Crystal System Monoclinic[1]Orthorhombic[2][3]
Space Group P2₁[1][4]P b c a[3]
Unit Cell Dimensions a = 3.73339(4) Åb = 6.97307(5) Åc = 12.87327(9) Åβ = 97.1579(8)°[1]a = 7.1614(3) Åb = 18.0957(7) Åc = 26.4021(9) Åα, β, γ = 90°[2][3]
Cell Volume (V) 332.52(1) ų[1]3421.5(2) ų[2][3]
Molecules per Cell (Z) 2[1]8[2][3]
Temperature 100 K[1]290 K[2][3]
Radiation Type Cu KαMo Kα[2][3]
R-factor (R1) 0.024[1]0.046[2][3]
wR2 0.069[1]0.100[2][3]

Analysis of Structural Features:

  • 3-Nitrobenzonitrile : The structure reveals that the nitro group is slightly tilted out of the plane of the benzene ring, an important conformational detail dictated by crystal packing forces.[1][4] Molecules in the crystal are arranged in stacks due to aromatic π–π interactions, with an interplanar distance of 3.3700 (9) Å.[1][4]

  • 4-(5-Phenyl...)-benzonitrile : This larger, more complex molecule features a nearly planar triazoloisoquinoline ring system.[2][3] The attached benzene and phenyl rings are significantly twisted relative to this plane.[2][3] The crystal structure is stabilized by weak aromatic π–π stacking and C—H⋯N hydrogen bonds.[2]

These examples underscore how crystallography elucidates subtle but critical structural details—such as ring planarity, substituent orientation, and intermolecular packing forces—that govern a molecule's physicochemical properties and its potential interactions with biological targets.

Visualizing the Process and Application

To better understand the context of these experiments, the following diagrams illustrate the typical workflow for X-ray crystallography and its application in structure-activity relationship studies.

G cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis synthesis Compound Synthesis & Purification growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth selection Crystal Selection & Mounting growth->selection diffraction X-ray Diffraction Data Collection selection->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation analysis Structural Analysis (Bond Lengths, Angles, Interactions) validation->analysis SAR_Workflow structure Determine 3D Structure (X-ray Crystallography) sar Establish Structure-Activity Relationship (SAR) structure->sar activity Measure Biological Activity (In Vitro Assays) activity->sar design Design New Derivatives (Rational Drug Design) sar->design synthesis Synthesize & Test New Compounds design->synthesis synthesis->structure synthesis->activity Iterative Cycle optimized Optimized Lead Compound synthesis->optimized

References

Comparative Analysis of Biphenyl-1,2,3-Triazol-Benzonitrile Analogs as PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of a series of biphenyl-1,2,3-triazol-benzonitrile analogs. Due to the limited public data on "2-Cyclopropoxy-5-formylbenzonitrile" and its direct derivatives, this document focuses on a well-researched class of benzonitrile compounds that target the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical axis in cancer immunotherapy. The objective is to offer a detailed comparison of their biological performance, supported by experimental data and protocols.

The biphenyl-1,2,3-triazol-benzonitrile scaffold has been identified as a promising framework for the development of small molecule inhibitors of the PD-1/PD-L1 interaction.[1][2] By combining the biphenyl moiety, known to be essential for interacting with PD-L1, with a 1,2,3-triazole linker, these compounds aim to disrupt the signaling cascade that allows cancer cells to evade the immune system.[1]

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro efficacy of a series of synthesized biphenyl-1,2,3-triazol-benzonitrile analogs in inhibiting the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2][3]

Compound IDR Group (Substitution on Piperazine)IC50 (μM)[1][2]
6 H12.28
7 4-Picolinoyl8.52
8a Methyl14.08
8b Ethyl>32
8c Butyl>32
8d Pentyl>32
8e Hexyl>32
8f Cyclohexylmethyl>32
8g Isopentyl>32
8h 3,3-Dimethylbutyl>32
8i Benzyl>32
8j 2-Hydroxybenzyl>32
BMS-202 (Positive Control)0.0805

Note: A lower IC50 value indicates a higher potency in inhibiting the PD-1/PD-L1 interaction.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This biochemical assay is designed to screen for inhibitors of the PD-1 and PD-L1 protein-protein interaction.[4][5]

Principle: The assay is based on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (typically Europium cryptate or Terbium) and an acceptor fluorophore (like d2 or XL665). In this setup, recombinant human PD-1 and PD-L1 proteins are tagged with different labels (e.g., an Fc tag and a 6His tag). Antibodies conjugated to the donor and acceptor fluorophores recognize these tags. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor compound will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the FRET signal.[4]

Materials:

  • Recombinant human PD-1 protein (e.g., with a human IgG Fc tag)

  • Recombinant human PD-L1 protein (e.g., with a 6-Histidine tag)

  • Anti-human IgG antibody conjugated to a donor fluorophore (e.g., Terbium)

  • Anti-6His antibody conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compounds and positive control (e.g., BMS-202)

  • 384-well low volume white plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Dispensing: 80 nL of each compound concentration is dispensed into the wells of a 384-well plate using an acoustic dispenser. Control wells receive DMSO.[5]

  • Protein Addition: 4 µL of the PD-1 protein solution (at 2x the final concentration) is added to all wells. The plate is incubated for 30 minutes at room temperature in the dark.[5]

  • Detection Reagent and PD-L1 Addition: A mixture containing the PD-L1 protein and the HTRF detection reagents (anti-IgG-donor and anti-6His-acceptor) is prepared. 4 µL of this mixture (at 4x the final concentration of each component) is added to all wells.[5]

  • Incubation: The plate is incubated for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.[5]

  • Signal Reading: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm).

  • Data Analysis: The ratio of the acceptor signal to the donor signal is calculated and used to determine the degree of inhibition. The IC50 values are then calculated from the dose-response curves.

Mandatory Visualization

PD-1_PD-L1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway in Cancer Immunity cluster_tcell T-Cell TCR T-Cell Receptor (TCR) TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->TCell_Activation Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K SHP2->PI3K Dephosphorylates (Inhibits) AKT Akt PI3K->AKT Activates AKT->TCell_Activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Binding Inhibitor Biphenyl-1,2,3-Triazol- Benzonitrile Analog Inhibitor->PDL1 Blocks Interaction with PD-1

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action for the inhibitor analogs.

HTRF_Assay_Workflow HTRF Assay Experimental Workflow start Start dispense_compounds Dispense Compounds/ Controls into 384-well Plate start->dispense_compounds add_pd1 Add PD-1 Protein dispense_compounds->add_pd1 incubate1 Incubate (30 min) add_pd1->incubate1 add_pdl1_reagents Add PD-L1 Protein & HTRF Detection Reagents incubate1->add_pdl1_reagents incubate2 Incubate (30-60 min) add_pdl1_reagents->incubate2 read_plate Read Plate (620 nm & 665 nm) incubate2->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

Bioactivity Screening of 2-Cyclopropoxy-5-formylbenzonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 2-Cyclopropoxy-5-formylbenzonitrile, and its analogs. Due to the absence of specific experimental data for this compound in the public domain, this document outlines a prospective screening strategy against the well-validated Janus Kinase (JAK) family of enzymes, a critical target in inflammatory diseases and oncology. The protocols and comparative data presented herein are based on established methodologies for analogous small molecule inhibitors and serve as a robust template for initiating a drug discovery campaign.

The inclusion of a cyclopropyl moiety in drug candidates has been associated with enhanced metabolic stability and potency.[1] Concurrently, the benzonitrile scaffold is a recognized pharmacophore in numerous enzyme inhibitors. This guide proposes a systematic evaluation of this compound's potential as a modulator of the JAK-STAT signaling pathway.

Comparative Bioactivity Data of Hypothetical Analogs

To effectively guide a structure-activity relationship (SAR) study, a preliminary screening cascade would generate data similar to that presented in the hypothetical table below. This table compares the in vitro potency and cellular activity of our lead compound against a panel of closely related analogs, providing a clear trajectory for optimization.

Compound IDStructureTargetBiochemical IC50 (nM)Cellular EC50 (µM)Cytotoxicity (CC50 in HepG2, µM)
LEAD-001 This compoundJAK11502.5> 50
ANALOG-002 2-Ethoxy-5-formylbenzonitrileJAK14508.1> 50
ANALOG-003 2-Cyclopropoxy-5-cyanobenzonitrileJAK1851.225.3
ANALOG-004 2-Cyclopropoxy-5-formylbenzamideJAK1> 1000> 20> 50
ANALOG-005 2-CyclopropoxybenzonitrileJAK160015.7> 50

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and consistency in the screening process.

Cytotoxicity Assay: MTT Proliferation Assay

This assay determines the concentration at which a compound exerts cytotoxic effects on a cell line, providing a therapeutic window for the desired biological activity.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.

Biochemical Assay: In Vitro JAK1 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP and a suitable peptide substrate (e.g., a STAT-derived peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add the assay buffer, JAK1 enzyme, and the test compound at various concentrations to a 96-well plate.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.

Cellular Assay: STAT3 Phosphorylation Assay in a Relevant Cell Line

This assay assesses the ability of the compounds to inhibit the JAK-STAT signaling pathway within a cellular context by measuring the phosphorylation of a downstream effector, STAT3.

Materials:

  • A human cell line with a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., TF-1 cells)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a cytokine like IL-6 if required.

  • Test compounds dissolved in DMSO

  • Fixation and permeabilization buffers

  • A fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3)

  • Flow cytometer

Procedure:

  • Seed the cells in a 96-well plate and starve them of serum if necessary to reduce basal signaling.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with a cytokine (e.g., IL-6) for 30 minutes to induce JAK-mediated STAT3 phosphorylation.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with the anti-pSTAT3 antibody.

  • Analyze the cells using a flow cytometer to quantify the level of pSTAT3.

  • Determine the EC50 value by plotting the inhibition of pSTAT3 phosphorylation against the compound concentration.

Visualizing the Scientific Rationale

To provide a clear understanding of the proposed mechanism of action and the experimental approach, the following diagrams have been generated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Inhibitor 2-Cyclopropoxy- 5-formylbenzonitrile Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: Proposed mechanism of action for this compound as a JAK inhibitor.

Bioactivity_Screening_Workflow Compound This compound & Analogs Primary_Screen Primary Screen: In Vitro JAK1 Kinase Assay Compound->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cellular_Assay Cellular Assay: pSTAT3 Phosphorylation Dose_Response->Cellular_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2) Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the bioactivity screening and lead identification process.

References

Confirming the Structure of 2-Cyclopropoxy-5-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 2-Cyclopropoxy-5-formylbenzonitrile and its derivatives. By leveraging detailed experimental protocols and comparative data analysis, researchers can confidently distinguish the target molecule from potential isomers and alternative structures. This document outlines the expected spectroscopic data, key experimental procedures, and a logical workflow for unambiguous structure elucidation.

Structural Overview and Potential Isomers

The target molecule, this compound, possesses a unique combination of a cyclopropoxy group, a nitrile, and a formyl group on a benzene ring. During synthesis or in complex reaction mixtures, several positional isomers could potentially form. The primary isomers of concern include:

  • 2-Cyclopropoxy-4-formylbenzonitrile: The formyl group is at position 4 instead of 5.

  • 3-Cyclopropoxy-5-formylbenzonitrile: The cyclopropoxy group is at position 3.

  • 4-Cyclopropoxy-3-formylbenzonitrile: Both the cyclopropoxy and formyl groups are in different positions.

Accurate structural confirmation is paramount for understanding the compound's bioactivity, reactivity, and for ensuring the integrity of research findings.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound and its key isomers. These values serve as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound2-Cyclopropoxy-4-formylbenzonitrile3-Cyclopropoxy-5-formylbenzonitrile4-Cyclopropoxy-3-formylbenzonitrile
Aldehyde (-CHO)~9.9~9.8~9.9~10.0
Aromatic H~7.8 (d), ~7.6 (dd), ~7.0 (d)~7.7 (d), ~7.5 (dd), ~7.2 (d)~7.5 (s), ~7.4 (s), ~7.3 (s)~7.9 (d), ~7.8 (dd), ~7.1 (d)
Cyclopropoxy (-OCH<)~3.9~3.9~3.9~3.9
Cyclopropyl (-CH₂)~0.8-1.0 (m)~0.8-1.0 (m)~0.8-1.0 (m)~0.8-1.0 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound2-Cyclopropoxy-4-formylbenzonitrile3-Cyclopropoxy-5-formylbenzonitrile4-Cyclopropoxy-3-formylbenzonitrile
Aldehyde (-CHO)~191~190~191~192
Nitrile (-CN)~117~118~117~116
Aromatic C-O~160~159~158~162
Aromatic C-CHO~135~138~136~134
Aromatic C-CN~105~106~112~110
Other Aromatic C~134, ~133, ~115~133, ~125, ~116~125, ~123, ~118~136, ~131, ~114
Cyclopropoxy (-OCH<)~55~55~55~55
Cyclopropyl (-CH₂)~6~6~6~6

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeNotes
C≡N (Nitrile)2220 - 2240Strong, sharp peak. Conjugation to the aromatic ring slightly lowers the frequency.
C=O (Aldehyde)1690 - 1715Strong, sharp peak. Conjugation to the aromatic ring lowers the frequency.
C-H (Aldehyde)2720 - 2820Two weak to medium bands. The lower frequency band is often more distinct.
C-O (Ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Strong absorptions.
Aromatic C-H3000 - 3100Medium to weak absorptions.
Aromatic C=C1450 - 1600Multiple medium to weak bands.

Table 4: Expected Mass Spectrometry Fragmentation

IonDescription
[M]+Molecular ion peak.
[M-28]+Loss of ethylene (C₂H₄) from the cyclopropyl ring.
[M-29]+Loss of the formyl radical (-CHO).
[M-42]+Loss of propene (C₃H₆) from the cyclopropoxy group.
[M-57]+Loss of the cyclopropyl radical.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single pulse.

      • Acquisition time: 3-4 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 16-64.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096.

      • Spectral width: 0 to 220 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to confirm proton-proton and proton-carbon correlations, which are essential for unambiguously assigning the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).

  • GC-MS Protocol:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Inlet Temperature: 250°C.

    • MS Detector: Scan range of m/z 40-450.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns as outlined in Table 4. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile, aldehyde, ether, and aromatic functional groups as listed in Table 3.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the confirmation of the structure of this compound derivatives.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structure Elucidation A Purified Compound B Dissolution in CDCl3 A->B C 1H NMR & 13C NMR B->C D Mass Spectrometry (GC-MS/HRMS) B->D E IR Spectroscopy B->E F Compare with Predicted Data C->F G Analyze Coupling Patterns (NMR) C->G H Analyze Fragmentation (MS) D->H I Identify Functional Groups (IR) E->I J 2D NMR (COSY, HSQC, HMBC) if needed F->J Ambiguity? G->J Ambiguity? K Final Structure Confirmation H->K I->K J->K

Caption: Workflow for structural confirmation.

Key Structural Differentiation

The primary method for distinguishing between the isomers lies in the analysis of the ¹H NMR spectrum, specifically the coupling patterns of the aromatic protons.

  • This compound: Will exhibit a characteristic three-proton system with ortho, meta, and para couplings.

  • 2-Cyclopropoxy-4-formylbenzonitrile: Will also show a three-proton system, but with different coupling constants and chemical shifts compared to the 5-formyl isomer.

  • 3-Cyclopropoxy-5-formylbenzonitrile: Will display a simpler aromatic region, potentially with two singlets and one doublet, depending on the coupling constants.

  • 4-Cyclopropoxy-3-formylbenzonitrile: Will again show a three-proton system with a different substitution pattern reflected in the coupling constants.

The following diagram illustrates the key structural differences that lead to distinct NMR spectra.

G cluster_0 Target Molecule cluster_1 Potential Isomers Target This compound (Distinct 3-proton system) Isomer1 2-Cyclopropoxy-4-formylbenzonitrile (Different 3-proton system) Target->Isomer1 Different NMR Coupling Isomer2 3-Cyclopropoxy-5-formylbenzonitrile (Simpler aromatic signals) Target->Isomer2 Different NMR Coupling Isomer3 4-Cyclopropoxy-3-formylbenzonitrile (Unique 3-proton system) Target->Isomer3 Different NMR Coupling

Caption: Isomeric structural differences.

By carefully applying the experimental protocols and comparing the acquired data with the reference information provided in this guide, researchers can achieve a high degree of confidence in the structural assignment of this compound and its derivatives.

Safety Operating Guide

Proper Disposal of 2-Cyclopropoxy-5-formylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Cyclopropoxy-5-formylbenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, nitrile rubber gloves, safety goggles or a face shield, and a laboratory coat.[3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Key Hazard Information (based on analogous compounds):

  • May cause skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Potentially harmful if swallowed, in contact with skin, or if inhaled.

In the event of a spill, immediately evacuate the area and remove all ignition sources. The spill should be covered with a non-combustible absorbent material, such as sand or earth, and collected into a suitable, labeled container for disposal.[5] Do not allow the chemical to enter drains or waterways.[2][6]

Quantitative Data Summary

For quick reference, the following table summarizes key information derived from analogous compounds.

ParameterValue/InformationSource
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory system)
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/face shield, lab coat, dust mask (if in powder form)[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[4]
Primary Disposal Route Approved hazardous waste disposal facility[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and chemically resistant waste container with "Hazardous Waste: this compound".
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

2. Waste Collection:

  • Carefully transfer any unwanted this compound solid or solutions into the designated hazardous waste container.
  • Rinse any empty containers that held the compound with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected and disposed of as hazardous waste.
  • Contaminated materials, such as gloves, weighing paper, and absorbent pads, should be placed in a separate, clearly labeled solid hazardous waste container.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]
  • The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and regulatory standards.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
  • Follow all institutional procedures for waste manifest and labeling.[7][8]

5. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Label Hazardous Waste Container B->C D Transfer Chemical Waste C->D E Collect Contaminated Materials D->E F Seal and Store Waste Container Securely E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Cyclopropoxy-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyclopropoxy-5-formylbenzonitrile, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.

Hazard Summary

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Utmost caution is advised, as cyanogen compounds can potentially release hydrocyanic acid.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications & Rationale
Primary Engineering Control Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Hand Protection Chemical-Resistant GlovesSingle-use nitrile gloves are a common choice, but glove manufacturer's chemical resistance guides should be consulted for specific breakthrough times.[5][6] Latex gloves are not recommended.[5] Gloves must be inspected before use and removed properly to avoid skin contact.[3]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory.[4][5] A full face shield should be worn over safety goggles when there is a risk of splashing.[5][6]
Body Protection Laboratory Coat and ApronA long-sleeved laboratory coat is required.[5] For tasks with a higher risk of splashing, a chemical-protective apron should be worn over the lab coat.[5]
Respiratory Protection Air-Purifying RespiratorRequired when engineering controls are not sufficient or during spill cleanup. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]
Foot Protection Closed-Toed ShoesShoes must be made of a non-porous material to protect against spills.[5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural, step-by-step guidance for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

    • Gather all necessary PPE and inspect it for any damage.[5]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

    • Avoid creating dust.[2]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the outer surfaces.

    • Dispose of single-use gloves and other contaminated disposable PPE immediately after use.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • All solid waste and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Container Disposal:

    • Empty containers should be handled as hazardous waste as they may retain product residue.[7]

    • Rinse the empty container three times with a suitable solvent, and collect the rinsate as hazardous waste.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

A Preparation B Don PPE A->B Inspect PPE C Handling in Fume Hood B->C Enter Lab Area D Post-Handling Cleanup C->D Complete Experiment F Waste Disposal C->F Generate Waste E Doff PPE D->E Decontaminate Area D->F Contaminated Materials G Hand Washing E->G Proper Removal Technique G->F Final Disposal Prep

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.